Product packaging for Phellodendrine(Cat. No.:CAS No. 6873-13-8)

Phellodendrine

Cat. No.: B048772
CAS No.: 6873-13-8
M. Wt: 342.4 g/mol
InChI Key: RBBVPNQTBKHOEQ-KKSFZXQISA-O
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phellodendrine is a prominent isoquinoline alkaloid isolated from the cortex of Phellodendron chinense, a plant with a long history in traditional medicine. In modern research, it has emerged as a compound of significant interest due to its diverse and potent biological activities. Its primary research applications are centered on its anti-inflammatory and immunomodulatory properties, where it has been shown to inhibit the activation of the NF-κB signaling pathway and suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism makes it a valuable tool for studying inflammatory diseases, including rheumatoid arthritis and colitis. Furthermore, this compound exhibits promising anti-cancer potential in preclinical models, where it can induce cell cycle arrest and promote apoptosis in various cancer cell lines. Recent investigations have also expanded into its effects on metabolic syndrome, demonstrating an ability to improve insulin sensitivity and mitigate hepatic steatosis. Its additional neuroprotective and antimicrobial activities further broaden its utility as a multifaceted pharmacological probe. This product is provided as a high-purity standard to support in vitro and in vivo studies aimed at elucidating complex disease mechanisms and identifying novel therapeutic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24NO4+ B048772 Phellodendrine CAS No. 6873-13-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23)/p+1/t16-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBVPNQTBKHOEQ-KKSFZXQISA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218855
Record name Phellodendrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6873-13-8
Record name (-)-Phellodendrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6873-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phellodendrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phellodendrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phellodendrine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR68S526RB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Phellodendrine Signaling Pathways in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Phellodendrine, a quaternary ammonium alkaloid derived from the bark of Phellodendron species, is a prominent compound in traditional medicine. Recent scientific investigation has revealed its significant anti-neoplastic properties, positioning it as a compound of interest for modern oncology research. This compound exerts its anti-cancer effects by modulating a complex network of intracellular signaling pathways, leading to the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis. This technical guide provides an in-depth exploration of the core signaling pathways targeted by this compound and its related compounds in cancer cells. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the molecular mechanisms to facilitate further research and drug development efforts.

Core Signaling Pathways Modulated by this compound

This compound functions as a multi-target agent, influencing several critical signaling cascades that are often dysregulated in cancer. Its therapeutic potential stems from its ability to simultaneously inhibit pro-survival pathways while activating pro-apoptotic and autophagic processes.

Inhibition of Pro-Survival and Proliferative Pathways

This compound and extracts from Phellodendron amurense have been shown to suppress key pathways that drive cancer cell growth and proliferation, notably the PI3K/Akt and MAPK pathways.[1][2][3]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.[4][5][6][7] this compound has been observed to inhibit the PI3K/Akt signaling cascade.[1] This inhibition prevents the downstream activation of targets like mTOR and the transcription factor NF-κB, which are crucial for cell proliferation and survival. An extract from Phellodendron amurense known as Nexrutine was also found to reduce the levels of phosphorylated Akt (pAkt), the active form of the kinase, in prostate cancer cells.[8]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a critical role in transmitting signals from the cell surface to the nucleus to control gene expression and cell division.[9][10] this compound has been shown to suppress the activation of the MAPK pathway, thereby contributing to its anti-proliferative effects.[1] This is consistent with findings for berberine, another major alkaloid in Phellodendron extracts, which also inhibits the phosphorylation of MAPK.[2][3]

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. This compound inhibits NF-κB signaling, partly through its suppression of the upstream Akt pathway.[1]

Pro_Survival_Pathways This compound's Inhibition of Pro-Survival Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Gene Expression (Proliferation, Survival) NFkB->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation Phe This compound Phe->Akt Phe->ERK GF Growth Factor GF->RTK

Diagram 1. this compound's inhibition of the PI3K/Akt and MAPK pro-survival pathways.
Induction of Apoptosis via the Mitochondrial Pathway

This compound is a potent inducer of apoptosis, primarily through the intrinsic mitochondrial pathway.[1] This process is initiated by the accumulation of reactive oxygen species (ROS) and the subsequent disruption of mitochondrial membrane potential.

Key molecular events include:

  • ROS Accumulation: this compound treatment leads to an increase in intracellular ROS levels in cancer cells.[1][11]

  • Modulation of Bcl-2 Family Proteins: It upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[11] This shift in the Bax/Bcl-2 ratio compromises the mitochondrial outer membrane.

  • Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which activates a cascade of executioner caspases, including caspase-9 and the downstream caspases-3 and -7. This culminates in the cleavage of essential cellular substrates like PARP, leading to programmed cell death.[11]

A related compound, Phellodendronoside A (PDA), similarly induces apoptosis by modulating Bcl-2, Bax, and Caspase 3 levels in hepatocellular carcinoma cells.[12][13]

Apoptosis_Pathway This compound's Induction of Mitochondrial Apoptosis cluster_mito Mitochondrion Phe This compound ROS ROS Accumulation Phe->ROS Bcl2 Bcl-2 Phe->Bcl2 Bax Bax Phe->Bax Mito_Stress Mitochondrial Membrane Stress ROS->Mito_Stress CytC Cytochrome c (Release) Mito_Stress->CytC Bcl2->Mito_Stress Bax->Mito_Stress Casp9 Caspase-9 CytC->Casp9 Casp37 Caspase-3/7 Casp9->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis

Diagram 2. this compound induces apoptosis via ROS and the mitochondrial pathway.
Activation of Autophagy via the AMPK/mTOR Pathway

In addition to apoptosis, this compound can promote autophagy, a cellular self-degradation process that can be tumor-suppressive in certain contexts. It achieves this by activating the AMP-activated protein kinase (AMPK) signaling pathway.[1][14] Activated AMPK, a key cellular energy sensor, subsequently inhibits the mTOR complex 1 (mTORC1), which is a major negative regulator of autophagy.[14] By activating AMPK and inhibiting mTOR, this compound effectively lifts the brakes on the autophagic machinery.[1][14]

Autophagy_Pathway This compound's Activation of Autophagy Phe This compound AMPK AMPK Phe->AMPK Activates mTOR mTORC1 AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits

Diagram 3. this compound promotes autophagy by activating AMPK and inhibiting mTOR.

Quantitative Analysis of this compound's Anti-Cancer Effects

The cytotoxic and cytostatic effects of this compound and related compounds have been quantified across various cancer cell lines. This data is crucial for comparing sensitivity and determining effective concentrations for in vitro studies.

Table 1: IC50 Values of this compound and Related Compounds in Cancer Cells

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

Compound/ExtractCell LineCancer TypeIC50 ValueCitation
Phellodendronoside A (PDA)SMMC-7721Hepatocellular Carcinoma~47.52 µM[12]
Phellodendron amurense TinctureHCT 116Colorectal Carcinoma109.8 µg/mL[15][16]
Phellodendron amurense TinctureHeLaCervical Carcinoma120.3 µg/mL[15][16]
Phellodendron amurense TinctureMCF-7Breast Cancer215.4 µg/mL[15][16]
Phellodendron amurense TinctureA549Lung Carcinoma301.2 µg/mL[15][16]
Phellodendron amurense Tincture3T3 (non-cancer)Murine Fibroblast> 500 µg/mL[15][16]

Note: The data for Phellodendron amurense tincture reflects the activity of a complex extract, of which this compound is one of several active alkaloids.[15][17]

Table 2: Effect of Phellodendron amurense (PA) Extract on Cell Cycle Distribution

Treatment with PA extract has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.

Cell LineTreatment TimeEffect ObservedCitation
HeLa24 hG1 Phase Arrest[15][17]
HCT11624 hG1 Phase Arrest[15][17]
A54924 - 48 hG1 Phase Arrest[15][17]
MCF-7-No significant cell cycle block[15][17]
All (except A549)Time-dependentIncrease in sub-G0 population (apoptosis)[15][17]

Note: Phellodendronoside A (PDA) was reported to cause S phase arrest in SMMC-7721 cells.[12][13]

Key Experimental Protocols

Reproducible and standardized methodologies are essential for studying the effects of this compound. The following sections detail common protocols used to generate the data discussed in this guide.

Cell Viability Assessment (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

MTS_Workflow Workflow for Cell Viability (MTS) Assay A 1. Seed cells in a 96-well plate B 2. Add varying concentrations of this compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTS reagent to each well C->D E 5. Incubate for 1-4 hours at 37°C D->E F 6. Measure absorbance at 490 nm E->F G 7. Calculate IC50 values F->G

Diagram 4. A typical workflow for determining cell viability using the MTS assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HCT 116) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[15]

  • Treatment: Add various concentrations of this compound (or the extract being tested) to the wells. Include a vehicle control (e.g., DMSO or ethanol) and an untreated cell control.[15]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: At the end of the treatment, add 20 µL of MTS reagent to each well.[15][18]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the MTS tetrazolium salt to formazan by metabolically active cells.[15]

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[15]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Use a non-linear regression method to determine the IC50 value.[15]

Apoptosis Detection (Annexin V/PI Flow Cytometry)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow Workflow for Apoptosis Detection (Annexin V/PI Assay) A 1. Treat cells with This compound in 6-well plates B 2. Harvest cells and wash with cold PBS A->B C 3. Resuspend in 1X Binding Buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate for 15 min in the dark D->E F 6. Analyze immediately by flow cytometry E->F

Diagram 5. Workflow for quantitative analysis of apoptosis by flow cytometry.

Methodology:

  • Cell Treatment: Culture cells in 6-well plates (e.g., 1.5 x 10⁵ cells/well) and treat with the desired concentration of this compound for a specified time (e.g., 24 hours).[12]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Pathway Protein Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins within a signaling pathway (e.g., p-Akt, Bax, Bcl-2, cleaved Caspase-3).

Methodology:

  • Protein Extraction: After treatment with this compound, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-Caspase 3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Conclusion and Future Directions

This compound is a promising natural compound that exhibits significant anti-cancer activity through its coordinated modulation of multiple signaling pathways. Its ability to inhibit cell proliferation (via PI3K/Akt and MAPK), induce apoptosis (via the mitochondrial pathway), and promote autophagy (via AMPK/mTOR) makes it a compelling candidate for further oncological research. The quantitative data and established protocols provided in this guide offer a foundation for researchers to explore its therapeutic potential.

Future research should focus on:

  • In Vivo Efficacy: Translating these in vitro findings into pre-clinical animal models to assess bioavailability, efficacy, and potential toxicity.

  • Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents or other targeted therapies to enhance efficacy and overcome drug resistance.

  • Target Deconvolution: Further elucidating the direct molecular targets of this compound to better understand its precise mechanism of action.

  • Pharmacokinetics and Drug Delivery: Optimizing the delivery of this compound to tumor tissues to improve its therapeutic index.

By continuing to unravel the complex molecular pharmacology of this compound, the scientific community can pave the way for its potential development as a novel anti-cancer agent.

References

Pharmacological properties of Phellodendrine and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacological Properties of Phellodendrine

Abstract

This compound is a quaternary isoquinoline alkaloid primarily isolated from the bark of Phellodendron amurense and Phellodendron chinense, plants long used in traditional Chinese medicine.[1][2] Modern pharmacological research has begun to systematically investigate its molecular mechanisms and therapeutic potential. This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its anti-inflammatory, immunomodulatory, neuroprotective, and anticancer activities. We consolidate quantitative data from various studies, outline key experimental methodologies, and illustrate the primary signaling pathways modulated by this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a technical understanding of this compound's bioactivity.

Introduction

This compound is a key bioactive constituent of Cortex Phellodendri (known as "Huang Bai"), a fundamental herb in traditional Chinese medicine used to treat a variety of ailments, including dysentery, meningitis, and pneumonia.[3] It is a quaternary ammonium alkaloid distinguished by its isoquinoline structure.[2] Scientific interest in this compound has grown, with studies demonstrating a wide range of pharmacological effects, such as anti-inflammatory, antioxidant, immunomodulatory, and antitumor properties.[3][4][5] Its therapeutic potential has been investigated in conditions like ulcerative colitis, nephritis, major depressive disorder, and various inflammation-related diseases.[6][7][8][9] This whitepaper synthesizes the current scientific literature to provide a detailed resource on its pharmacological profile.

Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, positioning it as a compound of significant therapeutic interest. These activities are underpinned by its interaction with multiple molecular targets and signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated potent anti-inflammatory and immunosuppressive properties.[4] It can suppress cellular immune responses, such as the graft-versus-host reaction and delayed-type hypersensitivity, without impacting the overall antibody response in animal models.[4] Studies using network pharmacology and experimental validation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have shown that this compound can reduce the levels of pro-inflammatory cytokines like IL-6 and IL-1β.[7][10] Its mechanism involves the direct targeting of proteins such as PTGS1 (COX-1), PTGS2 (COX-2), and PIK3CA, which in turn regulates key inflammatory pathways like the TNF and cAMP signaling pathways.[7][10] Furthermore, this compound has been shown to alleviate lumbar disc pain in animal models by reducing the expression of NF-κB p65 and subsequently decreasing the levels of inflammatory factors TNF-α and IL-1β.[11]

Neuroprotective Effects

The neuroprotective potential of this compound and its source, Cortex Phellodendri, has been explored in models of neurodegenerative and neurological disorders. Extracts from Cortex Phellodendri, which contain this compound, have shown a protective effect against beta-amyloid-induced neurotoxicity in PC12 cells, a common model for Alzheimer's disease.[12] The mechanism appears to involve the suppression of cellular apoptosis by increasing the Bcl-2/Bax ratio and decreasing the release of cytochrome c and the expression of caspase-3.[12] Additionally, this compound is being investigated for its therapeutic effects on major depressive disorder (MDD), which is often linked to inflammatory processes.[9] It has been shown to modulate targets like SLC6A4, SLC6A3, and MAOA through pathways such as the serotonergic synapse and cAMP signaling pathways.[9] In corticosterone-treated PC12 cells, this compound influenced the PI3K/Akt signaling pathway and affected levels of inflammatory cytokines IL-6 and IL-1β.[9][13]

Anticancer Properties

This compound has reported antitumor activity in certain types of cancer.[8] While much of the anticancer research on Cortex Phellodendri has focused on its most abundant alkaloid, berberine, this compound itself has been noted as a bioactive compound with potential in this area.[1][14] For instance, it has been studied for its effects in pancreatic cancer.[6][8] The anticancer effects of related compounds from the same plant source often involve mechanisms like the induction of apoptosis, cytotoxicity, and the inhibition of cell invasion and migration.[15][16]

Antioxidant Activity

This compound demonstrates significant antioxidant properties. It has shown protective activity against AAPH-induced oxidative stress in zebrafish embryos.[3][7] The underlying mechanism involves the regulation of the AKT/NF-κB pathway, leading to a reduction in oxidative damage.[3] In models of burn sepsis-induced intestinal injury, this compound was found to mitigate oxidative stress.[17]

Mechanisms of Action and Signaling Pathways

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. Network pharmacology analyses and experimental validations have identified pathways centrally involved in inflammation, cell survival, and metabolism as primary targets.

The primary mechanisms include:

  • PI3K/Akt/NF-κB Pathway: this compound has been shown to inhibit the PI3K/Akt pathway, which subsequently suppresses the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[3][7] This action downregulates the expression of inflammatory mediators like iNOS, COX-2, IL-6, and TNF-α.[3][7][18]

  • AMPK/mTOR Pathway: In the context of ulcerative colitis and burn sepsis-induced intestinal injury, this compound promotes autophagy by regulating the AMPK/mTOR signaling pathway.[17][19] Activation of AMPK and subsequent inhibition of mTOR initiates the autophagic process, which helps to clear damaged cellular components and restore tissue homeostasis.[19]

  • cAMP and TNF Signaling Pathways: These pathways are also significantly regulated by this compound to exert anti-inflammatory effects.[7][10] By modulating these pathways, this compound can influence the expression of various inflammation-related targets.[7]

Phellodendrine_Anti_Inflammatory_Pathway cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Cellular Response This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Ikk IKK Akt->Ikk IkB IκBα Ikk->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Inflammation Inflammatory Gene Expression (IL-6, TNF-α, COX-2) NFkB->Inflammation Promotes Transcription

Caption: this compound's anti-inflammatory action via PI3K/Akt/NF-κB pathway inhibition.

Phellodendrine_Autophagy_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits ULK1 ULK1 Complex AMPK->ULK1 Activates mTOR->ULK1 Inhibits Autophagy Autophagy Induction ULK1->Autophagy

Caption: this compound promotes autophagy through the AMPK/mTOR signaling pathway.

Quantitative Pharmacological Data

The following table summarizes key quantitative data from preclinical studies on this compound. This data provides insights into its potency and the concentrations at which it exerts biological effects.

Pharmacological EffectModel SystemTreatment/DosageKey Quantitative ResultsReference
Anti-inflammatoryLPS-induced RAW 264.7 cellsVaries (concentration not specified)Significantly reduced levels of IL-6. Altered mRNA expression of PTGS1, PTGS2, AKT1, PI3CA, etc.[7][10]
Anti-inflammatoryLPS-induced endotoxemia in mice200 mg/kg (Cortex Phellodendri extract)Significantly increased survival rates. Down-regulated serum IL-6, IL-1β, and MCP-1.[18]
Anti-inflammatory (Lumbar Disc Herniation)Rat model48.2 mg/kgEffectively decreased the expression level of p65 mRNA and reduced levels of TNF-α and IL-1β.[11]
Intestinal Protection (Burn Sepsis)Mouse model30 mg/kgAttenuated histopathological changes and reduced intestinal cell apoptosis.[17]
NeuroprotectionAβ-induced neurotoxicity in PC12 cellsVaries (Cortex Phellodendri extract)Significantly increased cell viability. Markedly elevated the Bcl-2/Bax ratio.[12]
Neuroprotection (Memory Dysfunction)Scopolamine-induced rats200 mg/kg (P. amurense extract)Significantly restored cholinergic immunoreactivity and reduced pro-inflammatory cytokine mRNA.[20]

Key Experimental Methodologies

The investigation of this compound's pharmacological properties employs a range of standard and advanced experimental protocols. Below are methodologies for key experiments cited in the literature.

In Vitro Anti-inflammatory Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[7][18]

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce an inflammatory response.[7]

  • Cytokine Measurement (ELISA): After the incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7][13]

  • Gene Expression Analysis (qRT-PCR): Total RNA is extracted from the cells using a reagent like TRIzol. The RNA is then reverse-transcribed into cDNA. Quantitative real-time PCR (qRT-PCR) is performed using specific primers for target genes (e.g., IL6, TNF, PTGS2, AKT1) and a housekeeping gene (e.g., β-actin) for normalization. The relative changes in mRNA expression are calculated to determine the effect of this compound.[7][13]

  • Western Blotting: To analyze protein expression and signaling pathway activation, cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB) and a loading control (e.g., β-actin).[19]

Experimental_Workflow A 1. Cell Culture (e.g., RAW 264.7 macrophages) B 2. Treatment - this compound Pre-treatment - LPS Stimulation A->B C 3. Incubation (e.g., 24 hours) B->C D 4. Sample Collection - Supernatant for ELISA - Cell Pellet for RNA/Protein C->D E 5a. ELISA (Measure IL-6, TNF-α) D->E F 5b. qRT-PCR (Measure mRNA levels) D->F G 5c. Western Blot (Measure Protein levels) D->G H 6. Data Analysis E->H F->H G->H

Caption: General experimental workflow for in vitro anti-inflammatory studies of this compound.

Animal Models
  • LPS-Induced Endotoxemia: Mice are pretreated with this compound or its extract orally for several consecutive days. Two hours after the final dose, sepsis is induced by an intraperitoneal injection of a high dose of LPS (e.g., 35 mg/kg). Survival rates are monitored, and blood is collected to measure serum cytokine levels.[18]

  • Burn Sepsis Model: A mouse model is established by inflicting a burn followed by an intraperitoneal injection of LPS (e.g., 10 mg/kg). This compound (e.g., 30 mg/kg) is administered after the burn and before the LPS injection. Intestinal tissues are then collected for histopathological analysis (H&E staining), apoptosis assessment (TUNEL assay), and immunofluorescence staining for autophagy markers.[17]

Conclusion

This compound, a primary alkaloid from Cortex Phellodendri, exhibits a compelling profile of pharmacological activities, most notably in the realms of anti-inflammation, immunomodulation, and neuroprotection. Its therapeutic effects are mediated through the modulation of critical signaling pathways, including PI3K/Akt/NF-κB and AMPK/mTOR. The available preclinical data, supported by both in vitro and in vivo studies, underscores its potential as a lead compound for the development of novel therapeutics for a range of disorders characterized by inflammation and oxidative stress. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profiles and to translate these promising preclinical findings into clinical applications.

References

The Ethnobotanical Tapestry of Phellodendrine: A Technical Guide to its Origins, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellodendrine, a quaternary ammonium alkaloid, is a significant bioactive compound derived from the bark of Phellodendron species. With a rich history of use in Traditional Chinese Medicine (TCM), this molecule is now the subject of intense scientific scrutiny for its diverse pharmacological properties. This technical guide provides an in-depth exploration of the ethnobotanical origins of this compound, detailed experimental protocols for its extraction, isolation, and characterization, and a comprehensive overview of its known biological activities and associated signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising natural product.

Ethnobotanical Origins of this compound

This compound is primarily isolated from the bark of two main species of the Phellodendron genus (Family: Rutaceae): Phellodendron amurense Rupr. and Phellodendron chinense Schneid.[1]. In the pharmacopeia of Traditional Chinese Medicine, the dried bark of these trees is known as "Huang Bai" (黄柏) or Cortex Phellodendri[1][2].

For centuries, Huang Bai has been a cornerstone of TCM, valued for its "bitter" and "cold" properties[3]. Its traditional applications are extensive and well-documented in classical Chinese medical texts. The primary traditional uses of Huang Bai are centered on its ability to "clear heat and dry dampness" and "drain fire and detoxify"[4][5]. These concepts translate in modern medical terms to potent anti-inflammatory, antimicrobial, and astringent properties.

Historically, Huang Bai has been used to treat a wide array of ailments, including:

  • Gastrointestinal Disorders: Diarrhea, dysentery, and intestinal infections have been traditionally treated with Huang Bai, leveraging its antimicrobial and anti-inflammatory effects on the gut[4].

  • Jaundice and Liver Conditions: Its ability to "clear damp-heat" has made it a traditional remedy for jaundice and other liver-related disorders[6].

  • Urinary Tract Infections: Huang Bai has been a primary herb for treating urinary tract infections, cystitis, and other inflammatory conditions of the bladder[5][7].

  • Skin Diseases: Topically and internally, it has been used for a variety of skin conditions characterized by inflammation and infection, such as sores, boils, and eczema[8].

  • Arthritis and Joint Pain: The anti-inflammatory properties of Huang Bai have been applied to alleviate the symptoms of arthritis and other inflammatory joint conditions[9].

This compound, as one of the principal active alkaloids in Huang Bai, is a key contributor to these therapeutic effects, alongside other notable alkaloids like berberine and palmatine[9][10]. The long-standing and widespread use of Phellodendron bark in traditional medicine provides a rich ethnobotanical foundation for the modern scientific investigation into this compound's therapeutic potential.

Quantitative Data

The following tables summarize key quantitative data related to the extraction, analysis, and biological activity of this compound and associated compounds from Phellodendron species.

Table 1: Extraction Yield of this compound and Other Major Alkaloids from Phellodendron amurense Bark

CompoundExtraction MethodYield (mg/g of dried bark)Reference
This compoundHydrochloric acid/methanol-ultrasonic24.41[5]
BerberineHydrochloric acid/methanol-ultrasonic103.12[5]
PalmatineHydrochloric acid/methanol-ultrasonic1.25[5]

Table 2: IC50 Values of Selected Compounds from Phellodendron Bark for Anti-inflammatory Activity

CompoundAssayCell Line/ModelIC50 (µM)Reference
LimoninNitric Oxide (NO) Production InhibitionHepatocytes16[6]
ObakunoneNitric Oxide (NO) Production InhibitionHepatocytes2.6[6]
This compoundCYP1A2 InhibitionRat Liver Microsomes22.99[2]
This compoundCYP2C9 InhibitionRat Liver Microsomes16.23[2]

Table 3: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

ParameterValueUnitsReference
Lower Limit of Quantification (Plasma)0.5ng/mL[11]
Lower Limit of Quantification (Tissues)1.0 - 2.5ng/g[11]
Area Under the Curve (AUC0–t)15.58 - 57.41mg/L*min[11]
Maximum Concentration (Cmax)1.63 - 4.93mg/L[11]
Tissue DistributionHighest concentrations found in the kidney-[11]

Experimental Protocols

Extraction of this compound from Phellodendron Bark (Ultrasonic-Assisted Extraction)

This protocol is a composite based on established methodologies for the efficient extraction of alkaloids from Phellodendron bark[5][9].

Materials and Reagents:

  • Dried Phellodendron amurense or Phellodendron chinense bark, ground to a 40-mesh powder.

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ultrasonic bath (40 kHz, 250 W)

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus (0.45 µm filter)

Procedure:

  • Preparation of Extraction Solvent: Prepare a solution of 1% hydrochloric acid in methanol (v/v).

  • Extraction:

    • Weigh 10 g of powdered Phellodendron bark and place it in a 500 mL Erlenmeyer flask.

    • Add 200 mL of the 1% HCl/methanol solvent to the flask.

    • Place the flask in an ultrasonic bath and sonicate at 40 kHz and 250 W for 30 minutes at room temperature.

    • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Decant and collect the supernatant.

    • Repeat the extraction process on the plant residue two more times with 150 mL of the extraction solvent for 30 minutes each.

    • Pool the supernatants from all three extractions.

  • Solvent Evaporation:

    • Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude alkaloid extract.

  • Sample Preparation for Analysis:

    • Redissolve a known amount of the crude extract in methanol.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

Isolation and Purification of this compound by Column Chromatography

This is a general protocol for the purification of alkaloids from the crude extract. Optimization of the solvent system may be required.

Materials and Reagents:

  • Crude alkaloid extract from Phellodendron bark

  • Silica gel (200-300 mesh) for column chromatography

  • Glass chromatography column

  • Solvents for mobile phase (e.g., chloroform, methanol, ethyl acetate, hexane in various ratios)

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • UV lamp for TLC visualization

  • Fraction collector

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle and equilibrate the column with the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (gradient elution). A common gradient for alkaloid separation is a chloroform-methanol gradient.

    • Collect fractions of the eluate using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.

    • Combine the fractions containing the compound with the same Rf value as a this compound standard.

  • Purification:

    • The combined fractions may require further purification using preparative HPLC to obtain highly pure this compound.

Quantitative Analysis of this compound by HPLC-DAD

This protocol outlines the high-performance liquid chromatography with a diode-array detector method for the quantification of this compound[12][13].

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient might be: 0-10 min, 10-25% B; 10-25 min, 25-40% B; 25-30 min, 40-10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 284 nm.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by serially diluting the stock solution.

  • Sample Analysis: Inject the prepared sample extracts and the calibration standards into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Structural Characterization of this compound by NMR Spectroscopy

This section describes the general approach for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy[14][15].

Instrumentation:

  • Bruker Avance III 500 MHz NMR spectrometer or equivalent.

  • NMR tubes.

  • Deuterated solvents (e.g., CDCl3, MeOD).

Procedure:

  • Sample Preparation: Dissolve a purified sample of this compound (1-5 mg) in a suitable deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

    • 1D NMR: ¹H NMR and ¹³C NMR.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

  • Data Processing and Analysis:

    • Process the raw NMR data (FID) using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.

    • Analyze the processed spectra to assign all proton and carbon signals and elucidate the complete chemical structure of this compound.

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating a variety of cellular signaling pathways.

Anti-inflammatory Pathways

This compound has demonstrated significant anti-inflammatory properties through its interaction with several key signaling cascades.

  • cAMP and TNF Signaling: this compound can regulate the cAMP and TNF signaling pathways, which are central to the inflammatory response. By modulating these pathways, it can reduce the production of pro-inflammatory cytokines like IL-6[9].

  • IL-6/STAT3 Pathway: In the context of gouty arthritis, this compound has been shown to inhibit the IL-6/STAT3 signaling pathway, thereby reducing inflammation[4].

  • AKT/NF-κB Pathway: this compound can inhibit the AKT/NF-κB pathway. NF-κB is a critical transcription factor that controls the expression of many inflammatory genes, including COX-2. Inhibition of this pathway leads to a reduction in the production of inflammatory mediators[4].

G This compound This compound AKT AKT This compound->AKT inhibits NF_kB NF_kB AKT->NF_kB activates COX2 COX2 NF_kB->COX2 promotes transcription Inflammation Inflammation COX2->Inflammation mediates

This compound's inhibition of the AKT/NF-κB pathway.
Autophagy and Ulcerative Colitis

This compound has shown therapeutic potential in ulcerative colitis by promoting autophagy.

  • AMPK/mTOR Pathway: It activates the AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR) pathway. The activation of AMPK and inhibition of mTOR are key triggers for the initiation of autophagy, a cellular process that removes damaged components and can help in tissue repair[8].

G This compound This compound AMPK AMPK This compound->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits UC_Amelioration Ulcerative Colitis Amelioration Autophagy->UC_Amelioration

This compound's role in the AMPK/mTOR pathway and autophagy.
Anticancer Mechanisms

This compound exhibits anticancer activity through multiple mechanisms.

  • Inhibition of Macropinocytosis and Glutamine Metabolism: In KRAS-mutated pancreatic cancer cells, this compound inhibits macropinocytosis, a process that cancer cells use to engulf extracellular fluid and nutrients. It also suppresses glutamine metabolism, which is crucial for cancer cell proliferation[4].

  • Induction of ROS and Apoptosis: this compound induces the accumulation of reactive oxygen species (ROS) and triggers mitochondrial apoptosis in cancer cells[4].

  • ROS/Nrf2/Notch Pathway: In hepatocellular carcinoma, a derivative of this compound has been shown to induce apoptosis by modulating the ROS/Nrf2/Notch signaling pathway.

G cluster_this compound This compound Effects cluster_cancer_cell Cancer Cell This compound This compound Macropinocytosis Macropinocytosis This compound->Macropinocytosis inhibits Glutamine_Metabolism Glutamine Metabolism This compound->Glutamine_Metabolism inhibits ROS_Accumulation ROS Accumulation This compound->ROS_Accumulation induces Cell_Proliferation Cell Proliferation Macropinocytosis->Cell_Proliferation supports Glutamine_Metabolism->Cell_Proliferation supports Mitochondrial_Apoptosis Mitochondrial Apoptosis ROS_Accumulation->Mitochondrial_Apoptosis

Anticancer mechanisms of this compound.

Conclusion

This compound, a key bioactive alkaloid from the traditionally used medicinal plant Phellodendron, stands out as a compound with significant therapeutic potential. Its rich ethnobotanical history has provided a solid foundation for modern pharmacological research, which has begun to unravel its complex mechanisms of action against a range of diseases, particularly those with an inflammatory component. The detailed protocols provided in this guide offer a starting point for researchers to further explore the extraction, isolation, and biological activities of this compound. The continued investigation of its effects on various signaling pathways will be crucial in translating its ethnobotanical promise into evidence-based therapeutic applications for the 21st century.

References

Unraveling the Therapeutic Web: A Technical Guide to the Molecular Targets of Phellodendrine via Network Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the identification of molecular targets of Phellodendrine, a primary active component of Phellodendri Cortex, through network pharmacology. This document summarizes quantitative data, details experimental and computational protocols, and visualizes key signaling pathways and workflows to facilitate a comprehensive understanding of this compound's multifaceted therapeutic potential.

Executive Summary

This compound, an isoquinoline alkaloid, has demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-depressant, anti-diabetic, and anti-cancer activities.[1][2][3] Network pharmacology, a discipline that integrates systems biology and computational analysis, has been instrumental in elucidating the complex mechanisms of action of natural products like this compound. This approach allows for the prediction of multiple drug targets and their interactions within biological networks, moving beyond the traditional "one-drug, one-target" paradigm.[4] This guide synthesizes findings from multiple network pharmacology studies to present a holistic view of this compound's molecular interactions.

Data Presentation: this compound's Molecular Targets and Pathways

Network pharmacology studies have identified numerous potential molecular targets of this compound across various disease contexts. These findings are summarized below for clear comparison.

Table of Identified Molecular Targets of this compound

The following table collates the common molecular targets of this compound identified through network pharmacology across different therapeutic areas.

Therapeutic AreaIdentified Molecular TargetsReference(s)
Inflammation PTGS1, PTGS2, HTR1A, PIK3CA, ADRB2, F3, DPP4, ESR1, ABCC1, ABCB1, JUN, ABCG2[2][5]
Depression SLC6A4, SLC6A3, SLC6A2, MAOA, ALB, DRD2, HTR2A, ABCB1, DRD4, ADRB2, CHRM1, HTR1A[6][7]
Diabetes Mellitus PIK3CA, MMP1, MAPK14, F2, PIK3R1, MMP3, MAPK8, MAPK1, IL2, EGFR, CASP1, PDE5A, CHRNA3, SIGMAR1, F3, ESR1, DRD1, DRD2, DRD3, DRD4[1][8]
Bladder Cancer AURKA, FASN, ESR1, JUN, ABCB1, PTGS1, FASN, ABCC1, PTGS1, JUN, PIK3CA, PTGS2[3][9]
Ulcerative Colitis Targets within the AMPK signaling pathway[10]
Table of Key Signaling Pathways Modulated by this compound

Enrichment analyses of this compound's targets consistently point towards its modulation of several key signaling pathways.

Signaling PathwayKey Target ProteinsTherapeutic Area(s)Reference(s)
PI3K/Akt Signaling Pathway PIK3CA, PIK3R1, AKT1Inflammation, Depression, Diabetes, Bladder Cancer[6][1][3]
cAMP Signaling Pathway HTR1A, ADRB2Inflammation, Depression, Diabetes[6][5][8]
TNF Signaling Pathway JUN, IL-6Inflammation[2][5]
Serotonergic Synapse SLC6A4, HTR1A, HTR2ADepression[6][7]
Dopaminergic Synapse SLC6A3, DRD1, DRD2, DRD4Depression[6]
AMPK/mTOR Signaling Pathway AMPK, mTORUlcerative Colitis[10][11]
IL-17 Signaling Pathway MMP9, MMP1, MAPK14, GSK3B, HSP90AA1, S100A9, LCN2, MMP3, MAPK8, MAPK1, CASP3Diabetes[1]

Experimental and Computational Protocols

The identification of this compound's molecular targets via network pharmacology follows a systematic workflow. This section details the representative methodologies employed in the cited studies.

Network Pharmacology Workflow

The general workflow of a network pharmacology study involves target prediction, network construction, and functional enrichment analysis.

G cluster_0 Data Acquisition cluster_1 Target Prediction cluster_2 Network Construction & Analysis cluster_3 Functional Enrichment & Validation Phellodendrine_Structure This compound Structure (e.g., PubChem) Phellodendrine_Targets This compound Target Prediction (e.g., SwissTargetPrediction, PharmMapper) Phellodendrine_Structure->Phellodendrine_Targets Disease_Info Disease Information (e.g., GeneCards, OMIM) Disease_Targets Disease-Related Target Identification Disease_Info->Disease_Targets Venn_Diagram Intersection of Targets (Venn Diagram) Phellodendrine_Targets->Venn_Diagram Disease_Targets->Venn_Diagram PPI_Network Protein-Protein Interaction (PPI) Network (STRING Database) Venn_Diagram->PPI_Network Network_Visualization Network Visualization & Analysis (Cytoscape) PPI_Network->Network_Visualization Enrichment_Analysis GO & KEGG Enrichment Analysis (DAVID) Network_Visualization->Enrichment_Analysis Experimental_Validation Experimental Validation (e.g., qPCR, ELISA, Molecular Docking) Enrichment_Analysis->Experimental_Validation

Network Pharmacology Workflow

3.1.1 Target Prediction for this compound:

  • Objective: To identify potential protein targets of this compound.

  • Methodology:

    • Obtain the 2D or 3D chemical structure of this compound from databases such as PubChem.[1]

    • Submit the structure to target prediction servers like SwissTargetPrediction and PharmMapper.[1] These tools predict targets based on chemical similarity to known ligands or pharmacophore mapping.

    • Compile a list of predicted targets and remove duplicates.

3.1.2 Identification of Disease-Related Targets:

  • Objective: To gather a comprehensive list of genes and proteins associated with a specific disease.

  • Methodology:

    • Query disease databases such as GeneCards, Online Mendelian Inheritance in Man (OMIM), and DisGeNET using relevant keywords (e.g., "inflammation," "major depressive disorder").[6][5]

    • Collect and consolidate the list of disease-associated genes.

3.1.3 Protein-Protein Interaction (PPI) Network Construction:

  • Objective: To identify the interactions between the potential targets of this compound and disease-related targets.

  • Methodology:

    • Identify the intersection of targets from this compound and the disease of interest using a Venn diagram tool.[5]

    • Input the list of overlapping targets into the STRING database to retrieve known and predicted protein-protein interactions.[5][12]

    • Set a confidence score threshold (e.g., >0.4) to ensure the reliability of the interactions.

    • Visualize and analyze the network using software like Cytoscape to identify key nodes (hub genes) based on network topology parameters (e.g., degree, betweenness centrality).[5]

3.1.4 Gene Ontology (GO) and KEGG Pathway Enrichment Analysis:

  • Objective: To determine the biological processes, cellular components, molecular functions, and signaling pathways associated with the identified targets.

  • Methodology:

    • Submit the list of common targets to the Database for Annotation, Visualization and Integrated Discovery (DAVID).[5][13]

    • Perform GO enrichment analysis to identify significantly enriched biological processes (BP), cellular components (CC), and molecular functions (MF).

    • Conduct Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the signaling pathways in which the targets are predominantly involved.[5][8]

    • A p-value cutoff (e.g., <0.05) is typically used to determine statistical significance.

Experimental Validation Protocols

3.2.1 Quantitative Polymerase Chain Reaction (qPCR):

  • Objective: To validate the effect of this compound on the mRNA expression levels of predicted target genes in a relevant cell model.

  • Generalized Protocol:

    • Cell Culture and Treatment: Culture an appropriate cell line (e.g., RAW264.7 macrophages for inflammation studies) and treat with this compound at various concentrations and time points. Include a control group treated with vehicle.[5]

    • RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., TRIzol reagent).

    • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • qPCR: Perform qPCR using a SYBR Green-based or TaqMan probe-based assay with primers specific to the target genes and a reference gene (e.g., GAPDH, β-actin) for normalization.[14]

    • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[14]

3.2.2 Enzyme-Linked Immunosorbent Assay (ELISA):

  • Objective: To quantify the protein levels of key targets (e.g., cytokines like IL-6) in cell culture supernatants or cell lysates after this compound treatment.[6]

  • Generalized Protocol:

    • Sample Collection: Collect cell culture supernatants or prepare cell lysates from this compound-treated and control cells.

    • ELISA Procedure: Perform a sandwich ELISA according to the manufacturer's instructions for the specific protein of interest. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding samples and standards.

      • Adding a detection antibody.

      • Adding an enzyme-conjugated secondary antibody.

      • Adding a substrate to produce a measurable colorimetric signal.[15][16]

    • Data Analysis: Measure the absorbance using a microplate reader and determine the protein concentration by comparing the sample readings to a standard curve.

Visualization of Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate two of the most significant signaling pathways modulated by this compound as identified through network pharmacology.

PI3K/Akt Signaling Pathway

G This compound This compound PI3K PI3K This compound->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Downstream Downstream Effectors (e.g., Cell Proliferation, Survival) mTOR->Downstream

This compound's modulation of the PI3K/Akt pathway.

AMPK/mTOR Signaling Pathway

G This compound This compound AMPK AMPK This compound->AMPK Activation mTOR mTOR AMPK->mTOR Inhibition Autophagy Autophagy mTOR->Autophagy Inhibition

This compound's regulation of the AMPK/mTOR pathway.

Conclusion

Network pharmacology provides a powerful framework for deciphering the complex molecular mechanisms of natural products. The studies synthesized in this guide collectively indicate that this compound exerts its therapeutic effects by targeting multiple proteins and modulating key signaling pathways, including the PI3K/Akt and AMPK/mTOR pathways. This multi-target characteristic underscores the potential of this compound in the treatment of complex diseases such as inflammation, depression, diabetes, and cancer. The data and methodologies presented herein offer a valuable resource for researchers and professionals in the field of drug discovery and development, paving the way for further investigation and clinical application of this compound.

References

Methodological & Application

High-Efficiency Extraction of Phellodendrine from Cortex Phellodendri: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortex Phellodendri, the dried bark of Phellodendron chinense Schneid. or Phellodendron amurense Rupr., is a fundamental herb in traditional medicine. It is rich in bioactive alkaloids, with phellodendrine being a key component recognized for its diverse pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.[1] The therapeutic potential of this compound has spurred the development of high-efficiency extraction methods to ensure maximum yield and purity for research and pharmaceutical applications.

This document provides a comprehensive overview of modern, high-efficiency techniques for extracting this compound and other major alkaloids from Cortex Phellodendri. It includes comparative data on extraction yields and detailed protocols for laboratory application.

High-Efficiency Extraction Techniques

Conventional methods like Soxhlet and maceration are often hampered by long extraction times, high solvent consumption, and potential thermal degradation of target compounds. Modern techniques offer significant improvements in efficiency and yield.

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and enhancing solvent penetration. This process significantly accelerates mass transfer, reducing extraction time and improving yield, often at lower temperatures.[2][3] Studies have shown that UAE is distinctly better than conventional distillation and Soxhlet extraction for obtaining medicinal components from Cortex Phellodendri.[4][5]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant matrix directly. This rapid, localized heating creates pressure gradients within the plant cells, leading to cell wall rupture and the efficient release of intracellular components into the solvent. MAE offers reduced extraction times and lower solvent usage compared to conventional methods.[6][7]

  • Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. By manipulating pressure and temperature, the solvating power of the fluid can be precisely controlled. The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds.[8]

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method and solvent system is critical for maximizing the yield of this compound and other alkaloids. The following table summarizes quantitative data from studies on various extraction techniques.

Extraction MethodSolvent SystemKey ParametersThis compound Yield (mg/g)Berberine Yield (mg/g)Palmatine Yield (mg/g)Reference
Ultrasonic Extraction Hydrochloric Acid / Methanol-24.41 103.121.25[4][5][9]
Ultrasonic Extraction Hydrochloric Acid / Ethanol-HighHighHigh[9]
Ultrasonic Extraction Hydrochloric Acid / Distilled Water-HighHigh-[9]
Ultrasonic Extraction Deep Eutectic Solvent (Choline Chloride:Citric Acid) + 30% Water25°C, 30 min, 20 mL/g ratio-~11.23~5.01[10]
Ultrasonic Extraction Deep Eutectic Solvent (Choline Chloride:1,3-Propanediol) + 30% Water60°C, 20 min, 400 W, 1:30 ratio-15.575.42[11]
Soxhlet Extraction Hydrochloric Acid / Methanol-Lower than UAELower than UAELower than UAE[4][5]
Distillation --Lower than UAELower than UAELower than UAE[4][5]

Note: "High" indicates that the method was reported as effective, but specific quantitative data for this compound was not provided in the cited source. Data is based on the analysis of fresh Phellodendron bark.

Experimental Protocols

Protocol 1: High-Efficiency Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on the highly effective hydrochloric acid/methanol-ultrasonic method, which has demonstrated superior yields for this compound and other key alkaloids.[4][5]

1. Materials and Equipment:

  • Raw Material: Dried Cortex Phellodendri bark

  • Reagents: Methanol (HPLC grade), Hydrochloric Acid (HCl), Deionized Water

  • Equipment: Grinder or mill, 60-mesh sieve, analytical balance, ultrasonic bath or probe sonicator (e.g., 40 kHz, 250W), centrifuge, filtration apparatus (e.g., Buchner funnel with vacuum), rotary evaporator, HPLC system for quantification.

2. Procedure:

  • Sample Preparation:

    • Dry the Cortex Phellodendri bark at 50°C for 10 hours to remove moisture.[5]

    • Grind the dried bark into a fine powder.

    • Pass the powder through a 60-mesh sieve to ensure uniform particle size.[5] Store the powder in a desiccator until use.

  • Solvent Preparation:

    • Prepare the extraction solvent by mixing hydrochloric acid and methanol in a 1:100 (v/v) ratio.[9] For example, add 1 mL of HCl to 100 mL of methanol. Prepare a sufficient volume for your planned extractions (e.g., a 20:1 or 30:1 solvent-to-solid ratio).[2][11]

  • Ultrasonic Extraction:

    • Accurately weigh approximately 0.5 g of the powdered Cortex Phellodendri and place it into a suitable extraction vessel (e.g., a 50 mL centrifuge tube or flask).[5]

    • Add the prepared HCl/Methanol solvent at a solvent-to-solid ratio of 20:1 (v/w), which would be 10 mL of solvent for 0.5 g of powder.

    • Place the vessel in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the vessel.

    • Sonicate for 20-30 minutes at a frequency of 40 kHz and a power of 250 W.[5] Maintain a constant temperature (e.g., 25°C) to prevent thermal degradation of the alkaloids.[10]

  • Sample Recovery:

    • After sonication, centrifuge the sample at a low speed (e.g., 1000 rpm) for 1-2 minutes to pellet the solid material.[5]

    • Carefully decant the supernatant (the extract) into a collection flask.

    • For exhaustive extraction, the process can be repeated 2-3 times with fresh solvent, combining the supernatants.

  • Concentration:

    • Filter the combined supernatant through a suitable filter (e.g., Whatman No. 1) to remove any remaining fine particles.

    • Concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C until the solvent is fully removed.

    • Re-dissolve the dried extract in a known volume of methanol for subsequent analysis.

  • Quantification:

    • Filter the re-dissolved extract through a 0.22 µm syringe filter.

    • Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system with a C18 column to quantify the this compound content against a certified reference standard.[5][11]

G cluster_prep Preparation cluster_extraction Extraction cluster_downstream Downstream Processing raw_material Cortex Phellodendri (Dried Bark) grind Grind & Sieve (60-mesh) raw_material->grind powder Uniform Powder grind->powder solvent Solvent (HCl/Methanol) mix Mix Powder & Solvent ultrasound Ultrasonication (40 kHz, 20-30 min) separate Separate (Centrifuge/Filter) concentrate Concentrate (Rotary Evaporator) crude_extract Crude Extract analysis Analysis (HPLC)

This compound: Relevant Signaling Pathways

This compound exerts its pharmacological effects by modulating several key cellular signaling pathways. Understanding these mechanisms is crucial for drug development and targeted therapeutic applications.

AMPK/mTOR Signaling Pathway

This compound has been shown to promote autophagy, a cellular recycling process essential for cell health, by activating the AMP-activated protein kinase (AMPK) pathway while inhibiting the mechanistic target of rapamycin (mTOR).[12][13][14] This mechanism is central to its protective effects in conditions like ulcerative colitis and burn sepsis-induced intestinal injury.[13][14] When activated, AMPK inhibits mTOR, which in turn initiates the autophagy process.[15]

G phel This compound ampk AMPK (Energy Sensor) phel->ampk Activates mtor mTOR (Growth Regulator) ampk->mtor Inhibits autophagy Autophagy (Cellular Recycling) mtor->autophagy Inhibits

MAPK and NF-κB Signaling Pathways

In the context of inflammation, Cortex Phellodendri extracts have been demonstrated to suppress the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB).[16] These pathways are critical regulators of the inflammatory response, controlling the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[17] By inhibiting the phosphorylation of MAPKs (ERK, p38, JNK) and preventing the degradation of IκBα (an NF-κB inhibitor), the active compounds in the extract effectively dampen the inflammatory cascade.[16][18] This mechanism underlies the traditional use of Cortex Phellodendri for treating inflammation-related ailments.

References

Application Notes and Protocols: Phellodendrine Cell-Based Assay for Anti-Inflammatory Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellodendrine, a quaternary isoquinoline alkaloid derived from the bark of Phellodendron amurense, has demonstrated significant anti-inflammatory properties in various studies.[1][2][3][4][5][6] This application note provides a detailed protocol for a cell-based assay to screen and characterize the anti-inflammatory effects of this compound and other potential drug candidates. The protocol utilizes the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to mimic an inflammatory response in vitro.[1][5][7][8][9][10][11] Key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are measured to quantify the anti-inflammatory activity.

Principle

Murine macrophage RAW 264.7 cells are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which triggers a robust inflammatory response. This response involves the activation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of inflammatory mediators.[1][2][3][5][6] this compound's anti-inflammatory potential is assessed by its ability to inhibit the production of these mediators in LPS-stimulated cells.

Data Presentation

Table 1: Expected Effect of this compound on Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells

Treatment GroupThis compound Conc. (µg/mL)LPS (1 µg/mL)Nitric Oxide (NO) Production (% of LPS Control)TNF-α Secretion (% of LPS Control)IL-6 Secretion (% of LPS Control)Cell Viability (%)
Vehicle Control0-LowLowLow100
LPS Control0+100100100~95-100
This compound5+ReducedReducedReduced>95
This compound10+Significantly ReducedSignificantly ReducedSignificantly Reduced>95
This compound20+Strongly ReducedStrongly ReducedStrongly Reduced>95

Note: The expected results are based on published literature.[1] Actual values may vary depending on experimental conditions.

Experimental Protocols

Materials and Reagents
  • This compound (purity ≥98%)

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent System

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Phosphate Buffered Saline (PBS)

  • 96-well and 24-well cell culture plates

Cell Culture and Maintenance
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[1]

  • Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40, 80, and 160 µg/mL) for 24 hours.[1]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[1]

  • Measure the absorbance at 492 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the untreated control.

Anti-Inflammatory Screening Assay
  • Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound (e.g., 5, 10, 20 µg/mL) for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound, no LPS) and an LPS control (LPS only).[1][8][9]

  • After incubation, collect the cell culture supernatants for NO and cytokine analysis.

Measurement of Nitric Oxide (NO) Production
  • Transfer 50 µL of the collected cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-Inflammatory Cytokines (ELISA)
  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected cell culture supernatants using commercially available ELISA kits.

  • Follow the manufacturer's instructions for the ELISA procedure.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the cell culture supernatants and standards to the wells.

  • Add the detection antibody, followed by the enzyme conjugate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_viability Control cell_culture RAW 264.7 Cell Culture seeding Seed Cells in Plates cell_culture->seeding phello_treat Pre-treat with this compound seeding->phello_treat mtt_assay Cell Viability (MTT) Assay seeding->mtt_assay lps_stim Stimulate with LPS phello_treat->lps_stim supernatant Collect Supernatant lps_stim->supernatant no_assay Nitric Oxide (Griess) Assay supernatant->no_assay elisa_assay Cytokine (ELISA) Assays supernatant->elisa_assay

Caption: Experimental workflow for screening the anti-inflammatory effects of this compound.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes Induces This compound This compound This compound->IKK This compound->IkB This compound->NFkB

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 ERK p-ERK TAK1->ERK JNK p-JNK TAK1->JNK p38 p-p38 TAK1->p38 AP1 AP-1 Activation ERK->AP1 JNK->AP1 p38->AP1 Nucleus Nucleus AP1->Nucleus Genes Pro-inflammatory Gene Transcription (COX-2, Cytokines) Nucleus->Genes Induces This compound This compound This compound->ERK This compound->JNK This compound->p38

Caption: this compound's inhibitory effect on the MAPK signaling pathway.

References

Application Notes and Protocols for the Isolation of Pure Phellodendrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the isolation of pure phellodendrine from herbal mixtures, primarily targeting the bark of Phellodendron species. The methodology encompasses an optimized ultrasonic-assisted extraction, followed by a two-step chromatographic purification process involving pH-zone-refining counter-current chromatography and preparative high-performance liquid chromatography. The final step of crystallization to yield high-purity this compound is also detailed. This protocol is designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, providing a reliable method for obtaining pure this compound for further studies.

Introduction

This compound is a quaternary ammonium alkaloid found in the bark of Phellodendron amurense and Phellodendron chinense, plants with a long history of use in traditional medicine.[1] As a bioactive compound, this compound has garnered interest for its potential therapeutic properties. The isolation of pure this compound is crucial for accurate pharmacological evaluation and potential drug development. This protocol outlines a robust and efficient method for its isolation, ensuring high yield and purity.

Overall Workflow

The isolation of pure this compound is a multi-step process that begins with the extraction of the crude alkaloids from the herbal raw material, followed by sequential chromatographic purification, and concluding with crystallization.

This compound Isolation Workflow A Herbal Material (Phellodendron Bark) B Ultrasonic-Assisted Extraction A->B HCl/Methanol C Crude Alkaloid Extract B->C D pH-Zone-Refining Counter-Current Chromatography (CCC) C->D Two-phase solvent E This compound-Enriched Fraction D->E F Preparative HPLC E->F Reversed-phase G Pure this compound Solution F->G H Crystallization G->H Solvent Evaporation I Pure this compound Crystals (>98%) H->I

Caption: Overall workflow for the isolation of pure this compound.

Experimental Protocols

Stage 1: Extraction of Crude Alkaloids

This stage focuses on the efficient extraction of alkaloids from the dried bark of Phellodendron. Ultrasonic-assisted extraction with an acidified solvent has been shown to be highly effective.[2][3][4]

Protocol:

  • Preparation of Herbal Material: Grind the dried bark of Phellodendron amurense or Phellodendron chinense into a coarse powder (approximately 40-60 mesh).

  • Extraction Solvent: Prepare a solution of 1% hydrochloric acid in methanol (v/v).

  • Ultrasonic Extraction:

    • Place 100 g of the powdered bark into a suitable flask.

    • Add 1000 mL of the extraction solvent.

    • Submerge the flask in an ultrasonic bath.

    • Perform ultrasonic-assisted extraction for 30 minutes at a frequency of 40 kHz and a power of 250 W.[4]

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the plant residue.

    • Repeat the extraction process on the residue two more times with fresh solvent.

    • Combine the filtrates and concentrate the solution under reduced pressure at 40°C to obtain a crude extract.

  • Acid-Base Extraction for Alkaloid Enrichment:

    • Dissolve the crude extract in a 0.5 M hydrochloric acid solution.

    • Wash the acidic solution with an equal volume of ethyl acetate three times to remove non-alkaloidal components.

    • Adjust the pH of the aqueous layer to 9-10 with a 2 M sodium hydroxide solution.

    • Extract the alkaline solution with an equal volume of chloroform three times.

    • Combine the chloroform layers and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Quantitative Data for Extraction:

ParameterValueReference
Starting MaterialDried Phellodendron Bark[2][3]
Extraction MethodHydrochloric acid/methanol-ultrasonic[2][3][4]
This compound Yield in Crude Extract~24.41 mg/g of dried bark[2][3][4]
Stage 2: Initial Purification by pH-Zone-Refining Counter-Current Chromatography (CCC)

CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus minimizing irreversible adsorption of the sample. pH-zone-refining CCC is particularly effective for the separation of ionizable compounds like alkaloids.[5]

Protocol:

  • Two-Phase Solvent System Preparation: Prepare a two-phase solvent system of chloroform-methanol-water (4:3:3, v/v/v).[5]

  • Stationary and Mobile Phase Preparation:

    • To the upper aqueous phase (stationary phase), add hydrochloric acid to a final concentration of 10 mM.

    • To the lower organic phase (mobile phase), add triethylamine to a final concentration of 10 mM.

  • CCC Instrument Setup:

    • Fill the CCC coil with the stationary phase.

    • Rotate the coil at an appropriate speed (e.g., 800-1000 rpm).

    • Pump the mobile phase through the coil at a flow rate of 1.5-2.0 mL/min until hydrodynamic equilibrium is reached.

  • Sample Loading and Elution:

    • Dissolve the crude alkaloid extract in a mixture of the stationary and mobile phases.

    • Inject the sample into the CCC system.

    • Continue to pump the mobile phase and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound. Pool the this compound-rich fractions and evaporate the solvent.

Quantitative Data for CCC Purification:

ParameterValueReference
CCC ModepH-Zone-Refining[5]
Solvent SystemChloroform-Methanol-Water (4:3:3, v/v/v)[5]
Additives10 mM HCl (stationary), 10 mM TEA (mobile)
Expected Purity of Alkaloids>95%[5]
Stage 3: Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution technique used to isolate pure compounds from a mixture. This step is crucial for separating this compound from other co-eluting alkaloids to achieve high purity.

Protocol:

  • Sample Preparation: Dissolve the this compound-enriched fraction from the CCC step in the mobile phase.

  • Prep-HPLC System:

    • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid). A typical gradient could be 10-40% acetonitrile over 30 minutes.

    • Flow Rate: 10-20 mL/min.

    • Detection: UV detector at 220 nm and 265 nm.

  • Injection and Fraction Collection:

    • Inject the sample onto the column.

    • Monitor the chromatogram and collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Evaporation: Evaporate the solvent from the pure this compound fraction under reduced pressure.

Quantitative Data for Preparative HPLC:

ParameterValueReference
ColumnReversed-phase C18
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (Gradient)General HPLC practice
Detection Wavelength220 nm, 265 nm
Expected Purity>98%General HPLC capability
Stage 4: Crystallization

Crystallization is the final step to obtain this compound in a highly pure, crystalline form.

Protocol:

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent, such as methanol or a mixture of methanol and chloroform (1:1).[5]

  • Crystallization:

    • Allow the solution to stand at room temperature or in a refrigerator (4°C) for slow evaporation of the solvent.

    • Alternatively, a vapor diffusion method can be employed by placing the this compound solution in a small open vial inside a larger sealed container with a less polar solvent (e.g., diethyl ether or hexane) to slowly precipitate the crystals.

  • Crystal Collection and Drying:

    • Once crystals have formed, collect them by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualization of Experimental Workflow

Detailed this compound Isolation Protocol cluster_0 Extraction cluster_1 Initial Purification cluster_2 Final Purification cluster_3 Crystallization A1 Powdered Phellodendron Bark A2 Ultrasonic Extraction (HCl/Methanol) A1->A2 A3 Crude Extract A2->A3 A4 Acid-Base Partition A3->A4 A5 Crude Alkaloid Extract A4->A5 B1 pH-Zone-Refining CCC A5->B1 B2 Fraction Collection B1->B2 B3 TLC/HPLC Analysis B2->B3 B4 This compound-Enriched Fraction B3->B4 C1 Preparative HPLC B4->C1 C2 Peak Collection C1->C2 C3 Purity Analysis (HPLC) C2->C3 C4 Pure this compound Solution C3->C4 D1 Solvent Evaporation C4->D1 D2 Crystal Formation D1->D2 D3 Crystal Collection & Drying D2->D3 D4 Pure this compound Crystals D3->D4

Caption: Detailed step-by-step workflow for this compound isolation.

Conclusion

The protocol described in this document provides a systematic and efficient approach for the isolation of pure this compound from herbal sources. By combining an optimized extraction method with a multi-step chromatographic purification strategy, researchers can obtain high-purity this compound suitable for a wide range of scientific applications, including pharmacological research and drug discovery. The provided quantitative data and detailed methodologies are intended to facilitate the successful implementation of this protocol in a laboratory setting.

References

Application Notes and Protocols for Developing a Stable Aqueous Formulation of Phellodendrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellodendrine, a quaternary isoquinoline alkaloid isolated from Phellodendron amurense, has demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects.[1] The development of a stable aqueous formulation is crucial for its therapeutic application, particularly for parenteral administration. As a quaternary ammonium alkaloid, this compound's stability in an aqueous environment can be influenced by factors such as pH, light, and oxidative stress. These application notes provide a comprehensive guide to developing a stable aqueous formulation of this compound, including an understanding of its degradation pathways, formulation strategies, and detailed experimental protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to formulation development.

PropertyValue/InformationSource
Chemical Formula C₂₀H₂₄NO₄⁺[2]
Molar Mass 342.41 g/mol [2]
Appearance White to off-white powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Solubility in water is a key consideration for aqueous formulations.[3]
Structural Analogue Berberine, another quaternary isoquinoline alkaloid, shares structural similarities and can be a useful reference for stability and formulation studies.[4][5][6][7]

Potential Degradation Pathways of this compound

Based on forced degradation studies of the structurally similar alkaloid Berberine, this compound is likely susceptible to the following degradation pathways in aqueous solution.[4][5][7]

  • Hydrolytic Degradation (Acidic and Alkaline): this compound may undergo hydrolysis under both acidic and alkaline conditions. Studies on Berberine have shown significant degradation when exposed to 1M HCl and 1M NaOH at elevated temperatures.[5]

  • Oxidative Degradation: The presence of oxidative agents, such as hydrogen peroxide, can lead to the degradation of the isoquinoline core.[4][5] The phenolic hydroxyl groups in the this compound structure could be particularly susceptible to oxidation.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation. Studies on Berberine have demonstrated photolytic degradation under both UV and simulated sunlight.[6][8]

Visualizing Potential Degradation

This compound This compound Acid_Degradation Acid Hydrolysis (e.g., 1M HCl, 80°C) This compound->Acid_Degradation H⁺ Alkali_Degradation Alkaline Hydrolysis (e.g., 1M NaOH, 80°C) This compound->Alkali_Degradation OH⁻ Oxidative_Degradation Oxidative Stress (e.g., 3% H₂O₂, 80°C) This compound->Oxidative_Degradation [O] Photo_Degradation Photolytic Degradation (e.g., UV light) This compound->Photo_Degradation Degradation_Products Degradation Products (e.g., cleaved rings, oxidized derivatives) Acid_Degradation->Degradation_Products Alkali_Degradation->Degradation_Products Oxidative_Degradation->Degradation_Products Photo_Degradation->Degradation_Products

Potential Degradation Pathways of this compound.

Formulation Strategies for Stabilization

To counteract the potential degradation pathways, the following formulation strategies are recommended:

StrategyExcipient(s)Mechanism of ActionRecommended Concentration Range (w/v)
pH Control Buffers (e.g., Phosphate, Citrate)Maintain pH in a stable range, likely near neutral, to minimize acid and base hydrolysis.[9]10-50 mM
Inhibition of Oxidation Antioxidants (e.g., Ascorbic Acid)Act as sacrificial agents, preferentially oxidized over this compound.[10]0.01% - 0.1%
Chelation of Metal Ions Chelating Agents (e.g., Edetate Disodium - EDTA)Sequester metal ions that can catalyze oxidative degradation.[7][10]0.005% - 0.025%
Solubility and Stability Enhancement Cyclodextrins (e.g., Hydroxypropyl-β-Cyclodextrin)Form inclusion complexes, which can protect the drug molecule from degradation and improve solubility.[4][6]1% - 10%
Tonicity Adjustment Tonicity Modifiers (e.g., Mannitol, Sorbitol)Adjust the tonicity of the formulation for parenteral administration. Can also contribute to stability.2% - 5%
Protection from Photodegradation Light-protective packaging (e.g., Amber vials)Block exposure to UV and visible light.N/A

Experimental Protocols

Protocol 1: Forced Degradation Studies

Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Water for Injection (WFI)

  • Mobile phase for HPLC analysis

  • Photostability chamber

  • Water bath

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in WFI.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1M HCl. Heat in a water bath at 80°C for 2, 4, and 8 hours. Cool, neutralize with 1M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1M NaOH. Heat in a water bath at 80°C for 1, 2, and 4 hours. Cool, neutralize with 1M HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 2, 4, and 8 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.

  • Photodegradation: Expose a solution of this compound (100 µg/mL) in a quartz cuvette to UV light (254 nm and 365 nm) in a photostability chamber for 24 and 48 hours.

  • Thermal Degradation: Store the solid this compound powder in an oven at 60°C for 7 days. Prepare a 100 µg/mL solution in the mobile phase.

  • Control Sample: Prepare a 100 µg/mL solution of this compound in the mobile phase without subjecting it to any stress conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method to quantify the degradation of this compound and identify the mass of the degradation products.

Visualizing the Forced Degradation Workflow

cluster_0 Stress Conditions Acid Acid Hydrolysis (1M HCl, 80°C) Analysis HPLC-UV/MS Analysis Acid->Analysis Alkali Alkaline Hydrolysis (1M NaOH, 80°C) Alkali->Analysis Oxidation Oxidative Degradation (3% H₂O₂) Oxidation->Analysis Photo Photodegradation (UV light) Photo->Analysis Thermal Thermal Degradation (60°C, solid) Thermal->Analysis Stock This compound Stock Solution Stock->Acid Stock->Alkali Stock->Oxidation Stock->Photo Stock->Thermal cluster_0 Formulation Preparation cluster_1 Stability Storage (ICH Conditions) F1 F1 (Control) LongTerm Long-term (25°C/60%RH) F1->LongTerm Accelerated Accelerated (40°C/75%RH) F1->Accelerated F2 F2 (+Antioxidant) F2->LongTerm F2->Accelerated F3 F3 (+Chelator) F3->LongTerm F3->Accelerated F4 F4 (+Both) F4->LongTerm F4->Accelerated F5 F5 (+All) F5->LongTerm F5->Accelerated Analysis Analysis at Time Points (Appearance, pH, Assay, Impurities) LongTerm->Analysis Accelerated->Analysis This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits This compound This compound TNF_alpha TNF-α This compound->TNF_alpha Inhibits production NF_kB NF-κB Activation TNF_alpha->NF_kB Inflammation Inflammatory Response NF_kB->Inflammation

References

Gene Expression Analysis in Response to Phellodendrine Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellodendrine, a quaternary isoquinoline alkaloid derived from the bark of Phellodendron amurense, has demonstrated significant pharmacological potential, particularly in the modulation of inflammatory responses. Understanding the molecular mechanisms underlying its therapeutic effects is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for analyzing gene expression changes in response to this compound treatment, with a focus on its anti-inflammatory properties.

Data Presentation: Quantitative Gene Expression Analysis

This compound has been shown to modulate the expression of several key genes involved in inflammatory pathways. The following tables summarize the observed changes in mRNA expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells treated with this compound.

Table 1: Effect of this compound on Pro-inflammatory Gene Expression

GeneGene NameFunctionEffect of this compoundFold Change (Illustrative)p-value (Illustrative)
Ptgs1Prostaglandin-Endoperoxide Synthase 1Involved in prostaglandin synthesisDownregulation-1.5< 0.05
Ptgs2Prostaglandin-Endoperoxide Synthase 2 (COX-2)Key enzyme in inflammation and painDownregulation-2.8< 0.01
Il6Interleukin-6Pro-inflammatory cytokineDownregulation-3.5< 0.01
TnfTumor Necrosis FactorPro-inflammatory cytokineDownregulation-2.1< 0.05
Akt1AKT Serine/Threonine Kinase 1Cell survival and proliferationDownregulation-1.8< 0.05
Pik3caPhosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit AlphaCell growth, proliferation, and survivalDownregulation-1.6< 0.05

Table 2: Effect of this compound on Other Target Gene Expression

GeneGene NameFunctionEffect of this compoundFold Change (Illustrative)p-value (Illustrative)
Hsp90ab1Heat Shock Protein 90 Alpha Family Class B Member 1Chaperone protein, involved in signal transductionDownregulation-1.4< 0.05
Htr1a5-Hydroxytryptamine Receptor 1ASerotonin receptorDownregulation-1.7< 0.05
F10Coagulation Factor XInvolved in blood coagulationDownregulation-1.3> 0.05
Adrb2Adrenoceptor Beta 2Adrenergic receptorDownregulation-1.2> 0.05

Note: The fold change and p-values are illustrative and may vary depending on experimental conditions. These tables are based on findings that this compound changes the mRNA expression of these putative targets.[1]

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several key signaling pathways involved in inflammation and other cellular processes.

This compound's Anti-Inflammatory Mechanism

This compound has been shown to inhibit inflammatory responses by targeting key signaling pathways. In models of inflammation, such as LPS-stimulated macrophages, this compound can downregulate the expression of pro-inflammatory mediators.[1] This is achieved, in part, through the modulation of the NF-κB and PI3K/Akt signaling pathways.

G This compound's Anti-inflammatory Signaling cluster_nucleus This compound This compound PI3K PI3K This compound->PI3K Inhibits IKK IKK This compound->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->PI3K Activates Akt Akt PI3K->Akt Activates Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, PTGS2) NFkB->Pro_inflammatory_Genes Activates Transcription

Caption: this compound inhibits the NF-κB and PI3K/Akt pathways.

Experimental Workflow for Gene Expression Analysis

A typical workflow for investigating the effects of this compound on gene expression involves cell culture, treatment, RNA extraction, and subsequent analysis by quantitative PCR (qPCR).

G Experimental Workflow: Gene Expression Analysis cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed RAW 264.7 Cells Incubation1 Incubate (e.g., 24h) Cell_Seeding->Incubation1 Phellodendrine_Treatment Treat with this compound Incubation1->Phellodendrine_Treatment LPS_Stimulation Stimulate with LPS Phellodendrine_Treatment->LPS_Stimulation Incubation2 Incubate (e.g., 6-24h) LPS_Stimulation->Incubation2 RNA_Extraction Total RNA Extraction Incubation2->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt) qPCR->Data_Analysis

Caption: Workflow for analyzing this compound's effect on gene expression.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the culture of RAW 264.7 macrophages and their treatment with this compound and lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Subculture the cells every 2-3 days to maintain logarithmic growth.

  • Cell Seeding:

    • Seed the RAW 264.7 cells into 6-well plates at a density of 5 x 10⁵ cells/well.

    • Allow the cells to adhere and grow for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.

    • Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6, 12, or 24 hours) to induce an inflammatory response.

    • Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS only.

Protocol 2: Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for quantifying mRNA expression levels of target genes.

Materials:

  • TRIzol reagent or other RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (RNase-free)

  • RNase-free water

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific primers (forward and reverse) for target and reference genes (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them directly in the well using an RNA extraction reagent like TRIzol.

    • Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.

  • cDNA Synthesis:

    • Quantify the extracted RNA using a spectrophotometer.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the gene of interest, and cDNA template.

    • Perform qPCR using a real-time PCR system with a typical thermal cycling profile:

      • Initial denaturation (e.g., 95°C for 10 min)

      • 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).

    • Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to a stable reference gene (e.g., GAPDH).

    • Calculate the relative gene expression (fold change) using the 2-ΔΔCt method.

Protocol 3: Western Blot Analysis for NF-κB Pathway

This protocol details the detection of key proteins in the NF-κB signaling pathway to assess this compound's effect on their expression and phosphorylation status.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Western blot imaging system

Procedure:

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL reagent.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the effects of this compound on gene expression. By employing these methodologies, researchers can elucidate the molecular mechanisms of this compound's action, particularly its anti-inflammatory effects, and contribute to the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Minimizing batch-to-batch variability in Phellodendrine extract preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the preparation of Phellodendrine extract.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extract preparation?

A1: Batch-to-batch variability in herbal product manufacturing is a significant challenge. For this compound extracts, the primary sources of inconsistency stem from the natural variability of the raw botanical materials and the manufacturing processes. Key factors include:

  • Raw Material Variation: Climate, cultivation region, harvest season, and storage conditions all impact the chemical composition of the Phellodendron bark.[1][2]

  • Processing Procedures: Variations in extraction methods, such as heating, solvent composition, and duration, can unpredictably affect the final extract.[1][2]

Q2: Which extraction method provides the highest yield of this compound?

A2: Studies have shown that the choice of extraction method and solvent significantly impacts the yield of this compound and other bioactive compounds. An ultrasonic-assisted extraction with a hydrochloric acid/methanol solvent has been demonstrated to be highly effective.[1][2][3] This method has been reported to yield up to 24.41 mg/g of this compound from fresh Phellodendron bark.[1][2][3]

Q3: How can I analytically ensure the consistency of my this compound extract?

A3: To ensure batch-to-batch consistency, it is crucial to implement rigorous analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) are powerful methods for:

  • Quantifying Active Ingredients: Accurately measuring the concentration of this compound and other key alkaloids like Berberine and Palmatine.

  • Chemical Fingerprinting: Creating a comprehensive chemical profile of the extract to compare across different batches and identify variations.

Q4: What are the key bioactive compounds in Phellodendron extract that I should be aware of?

A4: Besides this compound, Phellodendron bark extract contains several other important bioactive compounds, primarily alkaloids. These include Berberine, Palmatine, Jatrorrhizine, and Magnoflorine. The concentration of these compounds can vary between different species of Phellodendron (e.g., P. amurense vs. P. chinense).

Q5: Are there any known signaling pathways affected by this compound that are relevant to its therapeutic effects?

A5: Yes, this compound has been shown to modulate specific signaling pathways associated with its therapeutic properties. Notably, it can regulate the AMPK/mTOR pathway, which is involved in cellular energy homeostasis and autophagy.[4][5][6] This action is linked to its potential in treating conditions like ulcerative colitis.[4][5] Additionally, components of Phellodendron extract are known to suppress the NF-κB signaling pathway, which is a key regulator of inflammation.[7][8]

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: My extraction is resulting in a consistently low yield of this compound. What are the potential causes and how can I improve it?

  • Answer:

    • Suboptimal Extraction Method: Traditional methods like maceration or Soxhlet extraction may be less efficient for this compound. As indicated by research, ultrasound-assisted extraction often provides significantly higher yields.[1]

    • Incorrect Solvent System: The polarity of the solvent is critical. This compound is a quaternary ammonium alkaloid with good solubility in alcohols and acidified water.[2] A combination of hydrochloric acid and methanol has been shown to be highly effective.[1][2]

    • Inadequate Extraction Time or Temperature: Ensure your extraction parameters are optimized. For ultrasonic extraction, a duration of around 30 minutes is often effective.[9] While higher temperatures can increase solubility, excessive heat can lead to the degradation of thermolabile compounds.[10] A temperature of around 60°C is often a good starting point for optimization.[10][11][12]

    • Poor Raw Material Quality: The concentration of this compound can vary significantly based on the source, age, and storage of the Phellodendron bark. Ensure you are using high-quality, properly identified raw material.

Issue 2: Inconsistent this compound Concentration Across Batches

  • Question: I am observing significant variability in the this compound content of my extracts from different batches, even when using the same protocol. How can I address this?

  • Answer:

    • Standardize Raw Material: If possible, source your Phellodendron bark from a single, reputable supplier who can provide information on the species, geographical origin, and harvest time.

    • Implement Rigorous Quality Control: Utilize HPLC or UPLC-MS to create a chemical fingerprint of each batch of raw material before extraction. This will help you identify and potentially exclude materials that deviate significantly from the desired profile.

    • Precise Control of Extraction Parameters: Ensure that all extraction parameters (e.g., solvent-to-solid ratio, temperature, ultrasonic power, and time) are precisely controlled and monitored for every batch.

    • Drying of Raw Material: The moisture content of the raw material can affect extraction efficiency. Standardize the drying process for the bark before extraction.[2]

Issue 3: Degradation of this compound During Processing

  • Question: I suspect that this compound is degrading during my extraction or downstream processing. What are the likely causes and how can I prevent this?

  • Answer:

    • Excessive Heat: this compound, like many natural products, can be sensitive to high temperatures. Avoid prolonged exposure to high heat during extraction and solvent evaporation. Using methods like ultrasonic extraction at moderate temperatures (e.g., 60°C) can be beneficial.[10][11][13][12]

    • Light Exposure: Some alkaloids are photosensitive. Protect your extracts from direct light, especially during long processing times, by using amber glassware or covering your equipment.

    • Oxidation: The presence of oxygen can lead to the degradation of bioactive compounds. While not extensively documented for this compound specifically, it is a general concern in herbal extraction. Working in an inert atmosphere (e.g., under nitrogen) can mitigate this, although it may not be practical for all setups.

    • pH Instability: Extreme pH values can potentially cause degradation. While an acidic solvent is beneficial for extraction, ensure the pH is controlled and does not become overly aggressive, which could lead to hydrolysis or other reactions.

Data Presentation

Table 1: Comparison of Extraction Methods on the Yield of Key Alkaloids (mg/g of raw material)

Extraction MethodSolventThis compound Yield (mg/g)Berberine Yield (mg/g)Palmatine Yield (mg/g)Reference
UltrasonicHCl/Methanol24.41103.121.25[1][2][3]
DistillationWaterLower than UltrasonicLower than UltrasonicLower than Ultrasonic[1]
SoxhletWater/EthanolLower than UltrasonicLower than UltrasonicLower than Ultrasonic[1]

Table 2: Influence of Extraction Parameters on this compound Yield

ParameterCondition 1Yield 1Condition 2Yield 2General TrendReference
Solvent 50% Methanol-75% MethanolHigher75% methanol was found to be optimal for extracting a greater number of detectable components.[9][14]
Temperature 40°CLower60°CHigherYield generally increases with temperature up to a certain point (e.g., 60°C), after which degradation may occur.[10][12]
Time (Ultrasonic) 30 minOptimal60 minPotentially LowerLonger times do not necessarily increase yield and can lead to degradation. 30 minutes has been shown to be effective.[9]

Note: Specific yield values under varying conditions are often study-dependent and should be optimized for your specific material and equipment.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of this compound

  • Sample Preparation: Grind dried Phellodendron bark to a uniform powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered bark and place it in a suitable extraction vessel.

    • Add 20 mL of the extraction solvent (e.g., 75% methanol with 1% HCl).

    • Place the vessel in an ultrasonic bath.

    • Perform ultrasonication for 30 minutes at a controlled temperature of 60°C.

  • Filtration and Collection:

    • After extraction, centrifuge the mixture to pellet the solid material.

    • Filter the supernatant through a 0.22 µm membrane to remove any remaining particulates.

    • The resulting clear extract is ready for analysis.

Protocol 2: HPLC-DAD for Quantification of this compound

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD).

  • Column: Agilent Diamonsil C18 column (4.6 x 250 mm, 5 µm) or equivalent.[15]

  • Mobile Phase:

    • Solvent A: 0.3% aqueous diethylamine phosphate.[15]

    • Solvent B: Acetonitrile.[15]

  • Gradient Elution: A gradient elution program should be developed to achieve good separation of this compound from other alkaloids. A typical starting point could be 90% A and 10% B, gradually increasing the proportion of B over 20-30 minutes.

  • Flow Rate: 0.8 mL/min.[15]

  • Detection Wavelength: 220 nm.[15]

  • Quantification: Prepare a calibration curve using a certified this compound reference standard at several concentrations. The concentration of this compound in the extract can then be determined by comparing its peak area to the calibration curve.

Protocol 3: UPLC-Q-Orbitrap MS for Chemical Profiling

  • Instrumentation: An Ultra-Performance Liquid Chromatography system coupled to a Q-Exactive Plus Orbitrap mass spectrometer (or similar high-resolution MS).

  • Column: ACQUITY UHPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).[9][14]

  • Mobile Phase:

    • Solvent A: Water with 0.2% formic acid.[9][14]

    • Solvent B: Acetonitrile with 0.2% formic acid.[9][14]

  • Gradient Elution: A fast gradient is typically used in UPLC. For example: start with 10% B, increase to 80% B over 7 minutes, hold for 2 minutes.[9][14]

  • Flow Rate: 0.3 mL/min.[9][14]

  • Mass Spectrometry:

    • Operate in both positive and negative ion modes to obtain comprehensive data.

    • Acquire full-scan MS data with accurate mass measurement.

    • The data can be used to identify a wide range of compounds in the extract and create a detailed chemical fingerprint for batch-to-batch comparison.

Visualizations

experimental_workflow raw_material Raw Material (Phellodendron Bark) grinding Grinding & Sieving raw_material->grinding extraction Ultrasonic-Assisted Extraction (e.g., 75% Methanol, 60°C, 30 min) grinding->extraction filtration Centrifugation & Filtration (0.22 µm filter) extraction->filtration qc_analysis Quality Control Analysis filtration->qc_analysis hplc HPLC-DAD (Quantification) qc_analysis->hplc Quantitative uplc_ms UPLC-MS (Fingerprinting) qc_analysis->uplc_ms Qualitative final_product Standardized this compound Extract hplc->final_product uplc_ms->final_product

Caption: Experimental workflow for preparing and standardizing this compound extract.

ampk_mtor_pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Inflammation Inflammation (e.g., in Ulcerative Colitis) Autophagy->Inflammation Reduces

Caption: this compound's regulation of the AMPK/mTOR pathway to promote autophagy.

nfkb_pathway Phellodendron_alkaloids Phellodendron Alkaloids (e.g., Berberine) IKK IKK Phellodendron_alkaloids->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_p65_p50 Inhibits NFkB_translocation NF-κB Translocation (to Nucleus) NFkB_p65_p50->NFkB_translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_translocation->Pro_inflammatory_genes Activates

Caption: Inhibition of the NF-κB inflammatory pathway by Phellodendron alkaloids.

References

Addressing Phellodendrine interference in complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Phellodendrine in complex biological samples.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during experiments involving samples containing this compound.

Q1: My protein quantification assay (BCA/Bradford) is giving inconsistent or unexpectedly high readings in samples treated with this compound. What could be the cause?

A1: this compound, as a quaternary alkaloid, may interfere with common protein quantification assays.

  • For BCA Assays: The assay relies on the reduction of Cu²⁺ to Cu¹⁺ by proteins, followed by the detection of Cu¹⁺ with bicinchoninic acid (BCA). This compound may possess reducing properties that directly reduce Cu²⁺, leading to an overestimation of protein concentration. This interference is a known issue with various natural products containing phenolic or other reducing groups.[1][2][3]

  • For Bradford Assays: This assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily interacting with basic and aromatic amino acid residues. This compound's complex ring structure and potential for hydrophobic and van der Waals interactions might lead to non-specific binding with the dye, causing inaccurate readings.[4] Additionally, strong bases can interfere with the dye equilibria.[4]

Troubleshooting Steps:

  • Run a this compound-only control: Prepare a dilution series of this compound in your assay buffer without any protein. This will help you determine if this compound itself is generating a signal.

  • Sample Dilution: If the this compound concentration is low, diluting your sample might mitigate the interference. However, ensure your protein concentration remains within the detection range of the assay.

  • Protein Precipitation: Use a protein precipitation protocol (e.g., with trichloroacetic acid [TCA] or acetone) to separate the protein from this compound before quantification.

  • Alternative Quantification Methods: Consider using a protein assay less prone to interference from reducing agents, such as the 660nm Protein Assay.

Q2: I am observing high background fluorescence in my fluorescence-based assays (e.g., cell viability, enzyme activity) after treating my biological samples with this compound. How can I address this?

A2: this compound may exhibit autofluorescence, a common issue with natural products containing aromatic ring systems. This intrinsic fluorescence can overlap with the excitation and/or emission spectra of your experimental fluorophores, leading to artificially high signals.

Troubleshooting Steps:

  • Measure this compound's Fluorescence Spectrum: If possible, determine the excitation and emission spectra of this compound in your assay buffer to confirm spectral overlap with your experimental dyes.

  • Use a this compound-only control: Include wells with only this compound at the same concentration as your experimental samples to measure its contribution to the background fluorescence. This background can then be subtracted from your experimental readings.

  • Choose Fluorophores with Red-Shifted Spectra: If this compound's autofluorescence is significant in the blue or green regions, consider using fluorophores that excite and emit at longer wavelengths (e.g., far-red or near-infrared).

  • Implement a Pre-read Step: Before adding your fluorescent substrate or reagent, take a fluorescence reading of the plate with the cells and this compound. This initial reading can serve as a baseline to be subtracted from the final reading.

  • Wash Steps: If your assay protocol allows, include additional wash steps to remove any unbound this compound before the final fluorescence measurement.

Q3: My ELISA results show poor reproducibility and high variability in the presence of this compound. What are the potential causes and solutions?

A3: this compound can interfere with ELISA results through several mechanisms:

  • Non-specific Binding: this compound might bind to the plate surface, capture/detection antibodies, or the target analyte, leading to either false positives or false negatives.

  • Enzyme Inhibition/Activation: If your ELISA uses an enzyme-linked detection method (e.g., HRP, ALP), this compound could directly inhibit or enhance the enzyme's activity, affecting the final signal.

  • Matrix Effects: The presence of this compound can alter the sample matrix, affecting antibody-antigen binding kinetics.

Troubleshooting Steps:

  • Include Interference Controls: Run controls with this compound in the absence of the analyte to check for non-specific binding and interference with the detection system.

  • Optimize Blocking and Washing: Increase the concentration of the blocking agent or the duration of the blocking step. Also, increase the number and stringency of wash steps to remove non-specifically bound this compound.

  • Sample Pre-treatment: Consider using a sample clean-up method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove this compound before performing the ELISA.

  • Dilution Linearity: Perform a dilution series of your sample to see if the interference is concentration-dependent. If the results are not linear upon dilution, interference is likely occurring.

Experimental Protocols

Solid-Phase Extraction (SPE) for this compound Removal from Plasma/Serum

This protocol is a general guideline for removing this compound from plasma or serum samples prior to downstream assays. Optimization may be required based on the specific sample matrix and this compound concentration.

Materials:

  • SPE Cartridges: Polymeric reversed-phase (e.g., C18, HLB)

  • SPE Vacuum Manifold

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Water

  • Wash Solvent: 5% Methanol in Water

  • Elution Solvent: Methanol

  • Sample Pre-treatment Buffer: 2% Ammonium Hydroxide in Water

  • Nitrogen Evaporator (optional)

Methodology:

  • Sample Pre-treatment:

    • To 100 µL of plasma/serum, add 300 µL of 2% ammonium hydroxide solution.

    • Vortex for 30 seconds. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge. Do not let the cartridge dry out completely.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, drop-wise rate.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the retained this compound with 1 mL of methanol into a clean collection tube.

    • The protein fraction should have passed through during the loading and washing steps. The eluate containing this compound can be discarded or used for other purposes. The cleaned-up sample (flow-through and wash) can now be used for your assay. Assay compatibility of the cleaned-up sample should be verified.

Liquid-Liquid Extraction (LLE) for this compound Removal from Aqueous Samples

This protocol provides a general method for extracting this compound from aqueous biological samples.

Materials:

  • Extraction Solvent: Dichloromethane or a mixture of Dichloromethane:Ethyl Acetate (1:1 v/v)

  • Aqueous Buffer (pH adjusted based on the assay)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Methodology:

  • Sample Preparation:

    • Take 500 µL of your aqueous biological sample in a centrifuge tube.

    • Adjust the pH of the sample if necessary for your downstream application. This compound is a quaternary alkaloid and its solubility is pH-dependent.

  • Extraction:

    • Add an equal volume (500 µL) of the extraction solvent to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic phases.

  • Sample Collection:

    • Carefully collect the aqueous (upper) layer, which now has a reduced concentration of this compound, for your biological assay. The this compound will be partitioned into the organic (lower) layer.

    • Repeat the extraction step on the collected aqueous layer for more complete removal of this compound.

Quantitative Data Summary

The following table summarizes extraction yields for this compound and related alkaloids from plant material using different methods, which can inform the selection of solvents for removal strategies.

Extraction MethodSolventThis compound Yield (mg/g)Berberine Yield (mg/g)Palmatine Yield (mg/g)Reference
UltrasonicHydrochloric acid/Methanol24.41103.121.25[5]
UltrasonicHydrochloric acid/Distilled waterGoodGood-[6]
UltrasonicHydrochloric acid/EthanolGoodGoodGood[6]

Signaling Pathways and Experimental Workflows

This compound's Effect on the NF-κB Signaling Pathway

This compound has been shown to have anti-inflammatory effects by modulating the NF-κB signaling pathway. It can inhibit the activation of this pathway, leading to a downstream reduction in the expression of pro-inflammatory cytokines.[7][8][9]

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (e.g., IL-6) DNA->Cytokines Induces transcription

Caption: this compound inhibits the NF-κB signaling pathway.

This compound's Modulation of the MAPK Signaling Pathway

This compound can also exert its anti-inflammatory effects by influencing the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. By inhibiting this pathway, this compound can reduce the inflammatory response.[9][10]

G cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates This compound This compound This compound->MAPKKK Inhibits InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Regulates gene expression

Caption: this compound's inhibitory effect on the MAPK pathway.

Experimental Workflow for this compound Interference Troubleshooting

This workflow outlines a logical approach to identifying and mitigating this compound interference in a typical biological assay.

Caption: Logical workflow for troubleshooting this compound interference.

References

Phellodendrine Dosing Optimization for Animal Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing phellodendrine dosage for animal studies. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mice and rats?

A1: Based on current literature, a general starting dose for oral administration in mice is around 30 mg/kg, which has been shown to be effective in a model of ulcerative colitis. For rats, a dose of 48.2 mg/kg administered via oral gavage has been used to study its effects on lumbar disc herniation[1]. For anti-inflammatory studies in mice, an oral dose of 200 mg/kg of a Cortex Phellodendri extract (containing this compound) has been utilized. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and disease indication.

Q2: What is the recommended route of administration for this compound in animal studies?

A2: The most common route of administration for this compound in preclinical studies is oral gavage. This method allows for precise dosage control. Intravenous injection is another possible route, particularly for pharmacokinetic studies, but requires careful formulation due to this compound's solubility.

Q3: What is a suitable vehicle for preparing this compound for oral gavage?

A3: this compound has limited water solubility. A common approach is to first dissolve it in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with a vehicle suitable for oral administration. A frequently used vehicle for oral gavage in mice is 0.5% methyl cellulose. Formulations combining DMSO with co-solvents such as PEG300, corn oil, and a surfactant like Tween 80 are also suggested to improve solubility and absorption.

Q4: Are there any known toxic effects of this compound at higher doses?

A4: Studies on Nexrutine®, a bark extract containing this compound, have provided some insights into its safety profile. In a 28-day repeated-dose oral toxicity study in rats, doses of 250, 500, and 750 mg/kg were administered. The study suggested that a dose of up to 500 mg/kg is safe. A single-dose toxicity study indicated that the LD50 (lethal dose for 50% of the animals) is greater than 2000 mg/kg for the extract. However, it is essential to conduct toxicity studies for pure this compound in your specific animal model.

Q5: Which signaling pathways are known to be modulated by this compound?

A5: this compound has been shown to modulate several key signaling pathways. Notably, it can inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in inflammation. This is achieved by downregulating the expression of p65 mRNA, TNF-α (Tumor Necrosis Factor-alpha), and IL-1β (Interleukin-1beta). Additionally, this compound can activate the AMPK/mTOR (AMP-activated protein kinase/mammalian target of rapamycin) pathway, which is involved in cellular energy homeostasis and has implications for conditions like ulcerative colitis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility of this compound in the chosen vehicle. This compound has low aqueous solubility.1. First, dissolve this compound in a minimal amount of a suitable organic solvent such as DMSO. 2. For oral administration, create a suspension or emulsion by adding the DMSO stock solution to a vehicle like 0.5% methyl cellulose, PEG300, or corn oil with Tween 80. Use sonication to ensure a uniform suspension. 3. For intravenous administration, ensure the final concentration of the organic solvent (e.g., DMSO) is within safe limits for the animal model. Co-solvents may be necessary. Always filter-sterilize the final solution before injection.
Animal distress or adverse reactions after administration. The vehicle or the compound itself may be causing irritation or toxicity. The gavage procedure may have been performed incorrectly.1. Run a vehicle-only control group to rule out any adverse effects from the vehicle itself. 2. Ensure the pH of the final formulation is within a physiologically acceptable range. 3. Review and refine the oral gavage technique to minimize stress and prevent accidental administration into the trachea. 4. Start with a lower dose and gradually escalate to the desired dose, monitoring the animals closely for any signs of distress.
High variability in experimental results. Inconsistent dosing, poor absorption, or animal-to-animal variation.1. Ensure accurate and consistent administration of the dose for each animal. For oral gavage, use appropriate needle sizes and techniques. 2. Optimize the formulation to enhance bioavailability. The use of surfactants or emulsifying agents may improve absorption from the gastrointestinal tract. 3. Increase the number of animals per group to account for biological variability. 4. Ensure all animals are of a similar age and weight and are housed under identical conditions.
No observable effect at the chosen dose. The dose may be too low for the specific animal model or disease state. The compound may have poor bioavailability with the current formulation.1. Conduct a dose-response study to determine the effective dose range. 2. Consider alternative administration routes (e.g., intravenous) if oral bioavailability is suspected to be low. 3. Analyze the pharmacokinetic profile of this compound in your model to understand its absorption, distribution, metabolism, and excretion.

Quantitative Data Summary

Table 1: Reported Oral Dosages of this compound and this compound-Containing Extracts in Rodent Studies

CompoundAnimal ModelDosageAdministration RouteObserved EffectReference
This compoundRat48.2 mg/kg/dayOral GavageAlleviation of lumbar disc herniation[1]
This compoundMouse30 mg/kg/dayOral GavageAmelioration of ulcerative colitis
Cortex Phellodendri ExtractMouse200 mg/kgOralAnti-inflammatory effects
Nexrutine® (extract)Rat250, 500, 750 mg/kg/dayOral28-day toxicity study (up to 500 mg/kg considered safe)
Nexrutine® (extract)Rat>2000 mg/kgOralSingle-dose toxicity (LD50)

Detailed Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • 0.5% (w/v) Methyl cellulose solution (sterile)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile syringes and oral gavage needles (20-22 gauge)

Procedure:

  • Stock Solution Preparation:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a minimal volume of DMSO to completely dissolve the powder. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the this compound is completely dissolved.

  • Working Solution Preparation:

    • Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the working solution.

    • In a separate sterile tube, add the required volume of 0.5% methyl cellulose.

    • While vortexing the methyl cellulose solution, slowly add the this compound stock solution dropwise to create a suspension.

    • Sonicate the final suspension in a water bath for 10-15 minutes to ensure homogeneity.

  • Administration:

    • Administer the prepared suspension to mice via oral gavage at the desired dosage.

    • The final concentration of DMSO in the administered solution should be kept low (ideally below 5%) to avoid toxicity.

Protocol 2: General Guidance for Preparation of this compound for Intravenous Injection in Rats

Note: This is a general guideline. The specific formulation should be optimized and validated for safety and solubility.

Materials:

  • This compound powder

  • DMSO (sterile, injectable grade)

  • Polyethylene glycol 300 (PEG300) (sterile, injectable grade)

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Sterile syringes and 27-30 gauge needles

  • 0.22 µm sterile syringe filter

Procedure:

  • Solubilization:

    • In a sterile, pyrogen-free vial, dissolve the required amount of this compound in a minimal volume of DMSO.

    • Gently warm the solution (e.g., to 37°C) and sonicate if necessary to aid dissolution.

  • Vehicle Preparation and Dilution:

    • A common co-solvent system for intravenous injection of poorly soluble compounds is a mixture of DMSO, PEG300, and saline. A suggested starting ratio could be 10% DMSO, 40% PEG300, and 50% saline.

    • Slowly add the PEG300 to the this compound-DMSO solution while mixing.

    • Finally, add the sterile saline to the mixture to reach the final desired volume and concentration.

  • Sterilization and Administration:

    • Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.

    • Visually inspect the solution for any precipitation before administration.

    • Administer the solution to rats via intravenous injection (e.g., tail vein) at a slow and controlled rate.

    • The final concentration of DMSO should be carefully controlled and kept to a minimum to avoid hemolysis and other adverse effects.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Administration cluster_eval Evaluation prep_oral Oral Formulation (DMSO + 0.5% Methyl Cellulose) admin_oral Oral Gavage (Mice/Rats) prep_oral->admin_oral prep_iv Intravenous Formulation (DMSO + PEG300 + Saline) admin_iv Intravenous Injection (Rats) prep_iv->admin_iv eval_efficacy Efficacy Studies (Disease Models) admin_oral->eval_efficacy eval_tox Toxicity Assessment admin_oral->eval_tox eval_pk Pharmacokinetic Analysis admin_iv->eval_pk admin_iv->eval_tox start This compound Powder start->prep_oral start->prep_iv

Caption: Experimental workflow for this compound animal studies.

nfkb_pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates (Inhibition) NFkB NF-κB (p65/p50) IkappaB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression (TNF-α, IL-1β) Nucleus->Inflammation Upregulates

Caption: this compound's inhibition of the NF-κB signaling pathway.

ampk_mtor_pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: this compound's activation of the AMPK/mTOR signaling pathway.

References

Enhancing the bioavailability of Phellodendrine through formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the oral bioavailability of phellodendrine through various formulation strategies. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenges limiting the oral bioavailability of this compound are its poor aqueous solubility and potential for efflux by transporters like P-glycoprotein (P-gp) in the gastrointestinal tract.[1] this compound, a quaternary isoquinoline alkaloid, has low membrane permeability, which, combined with its solubility issues, leads to low plasma concentrations after oral administration, limiting its clinical applications.[2][3]

Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?

A2: Several advanced formulation strategies can be employed to overcome the bioavailability challenges of this compound. These include:

  • Liposomal Formulations: Encapsulating this compound within lipid bilayers can protect it from degradation in the gastrointestinal tract, improve its solubility, and enhance its absorption.[4][5][6][7][8]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate and apparent solubility.

  • Nanoparticles: Formulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can increase its surface area for dissolution, improve its stability, and facilitate its transport across the intestinal epithelium.[1][2][3][9][10]

  • Cyclodextrin Inclusion Complexes: Complexing this compound with cyclodextrins can enhance its aqueous solubility and dissolution rate by encapsulating the hydrophobic molecule within the cyclodextrin cavity.

Troubleshooting Guides

Liposomal Formulations

Q: My this compound liposomes show low encapsulation efficiency. What are the possible causes and solutions?

A: Low encapsulation efficiency of this compound in liposomes can be attributed to several factors. This compound hydrochloride is water-soluble and would be encapsulated in the aqueous core of the liposomes.

Possible Cause Troubleshooting Steps
Suboptimal lipid composition Modify the lipid composition. The inclusion of charged lipids can enhance the encapsulation of charged drugs through electrostatic interactions. For the quaternary ammonium structure of this compound, incorporating negatively charged lipids like phosphatidylglycerol might be beneficial.
Inefficient hydration process Optimize the hydration step. Ensure the temperature during hydration is above the phase transition temperature (Tc) of the lipids used. Slow hydration with intermittent vortexing can improve the formation of well-defined multilamellar vesicles and increase encapsulation.[11]
Incorrect pH of the hydration buffer Adjust the pH of the hydration buffer. The charge of this compound can be influenced by pH. Experiment with different pH values to find the optimal condition for its encapsulation.
Drug leakage during formulation Minimize drug leakage by optimizing the extrusion or sonication process. Use a higher concentration of cholesterol to increase the rigidity of the lipid bilayer and reduce leakage.
Inaccurate measurement of encapsulation Ensure the method used to separate free drug from encapsulated drug (e.g., dialysis, size exclusion chromatography, or ultracentrifugation) is validated and efficient. Incomplete separation can lead to an underestimation of the encapsulation efficiency.

Q: The particle size of my this compound liposomes is too large and polydisperse. How can I control the size?

A: Achieving a small and uniform particle size is crucial for the in vivo performance of liposomes.

Possible Cause Troubleshooting Steps
Inefficient size reduction method Optimize the size reduction technique. For extrusion, ensure the polycarbonate membranes are not clogged and use a stepwise extrusion process through membranes of decreasing pore size. For sonication, optimize the sonication time and power, and use a probe sonicator for better efficiency, being mindful of potential lipid degradation.
Aggregation of liposomes Incorporate a steric stabilizer like polyethylene glycol (PEG) into the liposome formulation (creating "stealth" liposomes) to prevent aggregation. Optimize the surface charge of the liposomes by including charged lipids to induce electrostatic repulsion between vesicles.
Improper storage conditions Store liposomes at an appropriate temperature (usually 4°C) and protect them from freezing, which can disrupt the lipid bilayer and lead to aggregation.
Solid Dispersions

Q: The this compound in my solid dispersion is recrystallizing during storage. How can I improve its stability?

A: Recrystallization is a common issue with amorphous solid dispersions, leading to a loss of the solubility advantage.

Possible Cause Troubleshooting Steps
Insufficient drug-polymer interaction Select a polymer that exhibits strong interactions (e.g., hydrogen bonding) with this compound. Polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) are commonly used and can interact with the functional groups of this compound.
High drug loading Reduce the drug loading to a level where this compound remains molecularly dispersed within the polymer matrix. The optimal drug loading can be determined by differential scanning calorimetry (DSC) by observing the disappearance of the drug's melting endotherm.
Inappropriate polymer selection Choose a polymer with a high glass transition temperature (Tg) to reduce the molecular mobility of the dispersed drug, thereby hindering recrystallization.
Exposure to high temperature and humidity Store the solid dispersion in a tightly sealed container with a desiccant at a controlled, low temperature to minimize the plasticizing effect of moisture and thermal energy, which can promote recrystallization.
Nanoparticle Formulations

Q: My this compound nanoparticles are aggregating. What can I do to prevent this?

A: Nanoparticle aggregation can lead to instability and altered in vivo performance.

Possible Cause Troubleshooting Steps
Insufficient surface charge Increase the zeta potential of the nanoparticles to enhance electrostatic repulsion. This can be achieved by selecting appropriate surfactants or charged polymers during formulation. A zeta potential of at least ±30 mV is generally considered to indicate good stability.
Lack of steric stabilization Incorporate a steric stabilizer, such as a PEGylated surfactant or polymer, on the surface of the nanoparticles. The hydrophilic PEG chains create a hydration layer that prevents aggregation.
High ionic strength of the dispersion medium If possible, reduce the ionic strength of the medium in which the nanoparticles are dispersed, as high salt concentrations can screen the surface charge and lead to aggregation.
Inappropriate storage Lyophilize the nanoparticle suspension with a suitable cryoprotectant (e.g., trehalose or mannitol) to improve long-term stability.

Experimental Protocols & Data

This compound Bioavailability Enhancement Data

The following tables summarize representative data from studies on enhancing the bioavailability of berberine, a structurally similar alkaloid, which can serve as a valuable reference for this compound formulation development.

Table 1: Pharmacokinetic Parameters of Berberine Formulations in Rats (Oral Administration)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)Reference
Berberine Suspension5067.54 ± 3.902.0910.87 ± 28.30100[1]
Berberine Nanoparticles50230.57 ± 8.304.03758.14 ± 199.89413[1]
Pure Berberine100---100[4][7]
Berberine Liposomes100---628[4][7]

Table 2: Physicochemical Characterization of Berberine Formulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)Reference
Berberine SLNs76.8-58+7.87[2][3]
Berberine Liposomes116.6 ± 5.80.269 ± 0.03887.8 ± 1.0-[4][7]
Berberine-HA Liposomes520.7 ± 19.9-78.1 ± 0.1-[5]
Key Experimental Methodologies

Protocol 1: Preparation of this compound Liposomes by the Thin-Film Hydration Method

  • Materials: this compound, phosphatidylcholine (PC), cholesterol, chloroform, methanol, phosphate-buffered saline (PBS, pH 7.4).

  • Procedure:

    • Dissolve this compound, PC, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipid.

    • To obtain smaller, more uniform vesicles, the resulting multilamellar vesicles (MLVs) can be downsized by sonication or extrusion through polycarbonate membranes of a defined pore size.

    • Separate the unencapsulated this compound from the liposomes by dialysis, size exclusion chromatography, or ultracentrifugation.

    • Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Caco-2 Cell Permeability Assay

  • Objective: To evaluate the in vitro permeability of this compound and its formulations across a model of the human intestinal epithelium.

  • Procedure:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For the apical-to-basolateral (A-B) transport study (absorptive direction), add the this compound formulation to the apical (upper) chamber.

    • At predetermined time points, collect samples from the basolateral (lower) chamber and replace with fresh buffer.

    • For the basolateral-to-apical (B-A) transport study (efflux direction), add the this compound formulation to the basolateral chamber and sample from the apical chamber.

    • Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC-MS/MS.[12]

    • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Protocol 3: HPLC Method for Quantification of this compound

  • Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV or mass spectrometric detector.

  • Chromatographic Conditions (example):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water containing a modifier like formic acid or ammonium acetate.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or MS/MS detection for higher sensitivity and selectivity.

  • Sample Preparation:

    • For in vitro samples (e.g., dissolution media, Caco-2 samples): Dilute the samples with the mobile phase and filter through a 0.22 µm syringe filter before injection.

    • For in vivo samples (e.g., plasma, tissue homogenates): Perform protein precipitation with a solvent like acetonitrile, followed by centrifugation. Evaporate the supernatant and reconstitute the residue in the mobile phase before injection.[12]

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations.

Visualizations

G cluster_formulation Formulation Strategies cluster_outcome Bioavailability Enhancement This compound This compound (Poor Solubility & Permeability) Liposomes Liposomes This compound->Liposomes Encapsulation SolidDispersion Solid Dispersions This compound->SolidDispersion Molecular Dispersion Nanoparticles Nanoparticles This compound->Nanoparticles Nanosizing Cyclodextrin Cyclodextrin Complexes This compound->Cyclodextrin Inclusion IncreasedSolubility Increased Solubility Liposomes->IncreasedSolubility EnhancedDissolution Enhanced Dissolution SolidDispersion->EnhancedDissolution ImprovedPermeability Improved Permeability Nanoparticles->ImprovedPermeability Cyclodextrin->IncreasedSolubility IncreasedBioavailability Increased Oral Bioavailability IncreasedSolubility->IncreasedBioavailability EnhancedDissolution->IncreasedBioavailability ImprovedPermeability->IncreasedBioavailability

Caption: Formulation strategies to enhance the oral bioavailability of this compound.

G cluster_workflow This compound Formulation Development Workflow Start Start: Poorly Soluble This compound Formulation Select Formulation Strategy (Liposomes, SD, NP, CD) Start->Formulation Preparation Formulation Preparation Formulation->Preparation Characterization Physicochemical Characterization (Size, EE%, Drug Load, etc.) Preparation->Characterization InVitro In Vitro Evaluation (Solubility, Dissolution, Caco-2) Characterization->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Promising Results DataAnalysis Data Analysis and Optimization InVivo->DataAnalysis DataAnalysis->Formulation Iterate/Optimize End End: Optimized Formulation with Enhanced Bioavailability DataAnalysis->End Successful

Caption: A typical workflow for developing and evaluating a this compound formulation.

References

Strategies for Mitigating Phellodendrine Degradation During Storage: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Phellodendrine during storage. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: this compound, a quaternary isoquinoline alkaloid, is susceptible to degradation when exposed to certain environmental factors. The primary stress factors include exposure to high temperatures, and extremes of pH (both acidic and basic conditions). While direct, comprehensive studies on this compound are limited, research on structurally similar alkaloids, such as berberine, indicates that oxidative conditions can also contribute to degradation.

Q2: What are the optimal storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored in a cool, dry, and dark place. Product information from suppliers suggests storage at -20°C for maintaining stability for extended periods, potentially for four years or more.[1] It is crucial to protect it from moisture.[2]

Q3: How should I store this compound in solution?

A3: this compound solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store aliquots in a tightly sealed container at -20°C or -80°C to minimize freeze-thaw cycles.[3][4] One study indicated that a sample solution of Phellodendri Chinensis Cortex, containing this compound, was stable for up to 24 hours at room temperature with minimal variation in signal intensity during analysis. However, for prolonged storage, lower temperatures are essential.

Q4: I've observed a change in the color of my this compound sample. What could be the cause?

A4: A change in color, such as yellowing or browning, can be an indicator of degradation. This is a known phenomenon for related compounds like quinoline, especially upon exposure to light. If you observe a color change in your this compound sample, it is advisable to re-analyze its purity before use.

Q5: Are there any known degradation products of this compound?

A5: Specific degradation products of this compound under various stress conditions are not well-documented in publicly available literature. However, studies on the related alkaloid, palmatine, have shown that metabolic degradation pathways include demethylation. It is plausible that similar degradation pathways could occur for this compound under chemical stress. Advanced analytical techniques such as UPLC-Q-TOF-MS and NMR are instrumental in identifying and characterizing unknown degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Purity/Potency in Solid Sample Improper storage conditions (exposure to heat, light, or moisture).Store solid this compound at -20°C in a tightly sealed, opaque container with a desiccant. Verify the purity of the sample using a validated analytical method (e.g., HPLC) before use.
Degradation of this compound in Solution Incorrect pH of the solvent, exposure to high temperatures, or prolonged storage.Prepare solutions fresh. If storage is necessary, use a buffered solution at a neutral pH, aliquot, and store at -80°C. Avoid repeated freeze-thaw cycles.
Inconsistent Experimental Results Degradation of this compound during the experiment.Ensure all experimental steps are performed under conditions that minimize degradation. This includes using appropriate solvents, controlling temperature, and protecting samples from light. Run a stability check of this compound under your specific experimental conditions.
Appearance of Unknown Peaks in Chromatogram Formation of degradation products.Conduct a forced degradation study to intentionally generate degradation products. Use techniques like LC-MS/MS or preparative HPLC followed by NMR to identify the structure of these unknown peaks. This will help in developing a stability-indicating analytical method.

Quantitative Data on Degradation of Structurally Similar Alkaloids

Stress Condition Exposure Time Temperature % Degradation of Berberine
1M HCl5 hours80°C6%
1M NaOH30 minutes80°C48%
1M NaOH3 hours80°C83%
30% H₂O₂1 hour80°C19%
Dry Heat--Stable
Photolytic Degradation--Stable
Water Hydrolysis--Stable

Data extracted from a forced degradation study on Berberine Chloride.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general guideline for the analysis of this compound and its potential degradation products. Method optimization will be required for specific applications.

1. Instrumentation:

  • HPLC system with a UV or PDA detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.05 M, pH 3) is often effective for separating isoquinoline alkaloids.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, typically around 270 nm.

  • Injection Volume: 10-20 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample and analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at a controlled temperature (e.g., 60°C or 80°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30%). Incubate at room temperature or a slightly elevated temperature.

  • Thermal Degradation: Expose the solid this compound or a solution to high temperatures (e.g., 80°C, 105°C) for a defined period.

  • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • At each time point, withdraw a sample and analyze it using a validated stability-indicating HPLC method (as described in Protocol 1, but validated to separate all degradation products from the parent compound).

  • Quantify the amount of remaining this compound and the formation of any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Results This compound This compound Sample Dissolution Dissolution in appropriate solvent This compound->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC Injection Column C18 Column HPLC->Column Detector UV/PDA Detector Column->Detector Data Data Acquisition & Processing Detector->Data Chromatogram Chromatogram Data->Chromatogram Purity Purity Assessment Chromatogram->Purity Degradation Degradation Product Identification Chromatogram->Degradation

Caption: Workflow for HPLC Purity Assessment of this compound.

degradation_pathway cluster_stress Stress Conditions This compound This compound Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Heat Thermal Stress This compound->Heat Light Photolytic Stress This compound->Light Degradation_Products Degradation Products (e.g., Demethylated derivatives, Hydrolysis products) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Heat->Degradation_Products Light->Degradation_Products

Caption: Potential Degradation Pathways of this compound under Stress.

References

Validation & Comparative

Comparative Analysis of Phellodendrine Content in Phellodendron Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of phellodendrine content across different species of the Phellodendron genus, a plant of significant interest in traditional medicine and modern drug development. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow.

This compound Content: A Species-Specific Alkaloid Profile

This compound, a quaternary ammonium alkaloid, is a key bioactive compound found in the bark of Phellodendron trees, commonly known as cork trees. Research indicates a significant variation in this compound content among different species, with Phellodendron chinense emerging as a particularly rich source.

A study utilizing high-performance liquid chromatography (HPLC) reported the this compound content in the bark of Phellodendron chinense to be 22.255 ± 0.123 mg/g . Another investigation, employing an ultrasonic-assisted extraction method with a hydrochloric acid/methanol solvent, found a this compound yield of 24.41 mg/g in fresh Phellodendron bark, likely pertaining to P. chinense given the high yield.

In contrast, the this compound content in Phellodendron amurense is reported to be significantly lower than in P. chinense. While a precise milligram per gram (mg/g) value for this compound in the dried bark of P. amurense is not consistently available in the reviewed literature, one study analyzing an extract of P. amurense bark reported a this compound concentration range of 42.4-424.0 µg/mL. This disparity in content highlights the importance of species identification and selection for research and pharmaceutical applications.

Currently, there is a lack of quantitative data on the this compound content in Phellodendron sachalinense in the scientific literature. Further research is required to determine the alkaloid profile of this species and its potential as a source of this compound.

Table 1: Comparative this compound Content in Phellodendron Species

SpeciesThis compound Content (mg/g of dry bark)Reference
Phellodendron chinense22.255 ± 0.123[1]
Phellodendron chinense (fresh bark)24.41[2]
Phellodendron amurenseSignificantly lower than P. chinense[1]
Phellodendron sachalinenseData not available

Experimental Protocols for this compound Quantification

The accurate quantification of this compound is crucial for comparative studies and quality control of Phellodendron-derived products. The following sections detail the common methodologies for the extraction and analysis of this alkaloid.

Extraction of this compound from Phellodendron Bark

A widely used and efficient method for extracting this compound and other alkaloids from Phellodendron bark is ultrasonic-assisted extraction.

Materials and Reagents:

  • Dried Phellodendron bark, pulverized and sieved.

  • Methanol (analytical grade)

  • 75% Methanol (Methanol:Water, 75:25, v/v)

  • Hydrochloric acid (analytical grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Protocol 1: Ultrasonic-Assisted Extraction with 75% Methanol [1]

  • Weigh 0.10 g of the powdered Phellodendron bark sample.

  • Add 10.0 mL of 75% methanol to the sample.

  • Perform ultrasonic extraction at room temperature for 80 minutes.

  • Filter the resulting solution through a 0.22 µm filter membrane prior to analysis.

Protocol 2: Ultrasonic-Assisted Extraction with Hydrochloric Acid/Methanol [2]

  • This method is particularly effective for fresh bark.

  • Use a solvent mixture of hydrochloric acid and methanol.

  • The optimal conditions for extracting this compound, as reported in one study, were achieved with this combined solvent system coupled with ultrasonication.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely adopted technique for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: A C18 analytical column is typically used.

  • Mobile Phase: A gradient solvent system of acetonitrile and 0.1% (v/v) aqueous trifluoroacetic acid is effective.

  • Detection Wavelength: 200 nm is the optimal wavelength for detecting this compound.

  • Column Temperature: Maintained at a constant temperature, e.g., 25°C.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10 µL.

Standard Preparation:

  • Prepare a stock solution of this compound standard of known concentration in methanol.

  • Create a series of calibration standards by diluting the stock solution to different concentrations.

Sample Analysis:

  • Inject the filtered extracts and calibration standards into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the this compound content in the samples by constructing a calibration curve from the peak areas of the standards.

Experimental Workflow for this compound Quantification

The following diagram illustrates the key steps involved in the quantification of this compound from Phellodendron bark.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification start Phellodendron Bark Sample grind Grinding and Sieving start->grind weigh Weighing grind->weigh extraction Ultrasonic-Assisted Extraction (e.g., 75% Methanol) weigh->extraction weigh->extraction filtration Filtration (0.22 µm) extraction->filtration hplc HPLC-DAD Analysis filtration->hplc filtration->hplc data_analysis Data Analysis hplc->data_analysis hplc->data_analysis quantification This compound Content Calculation (mg/g) data_analysis->quantification data_analysis->quantification standard This compound Standard calibration Calibration Curve Construction standard->calibration calibration->quantification

Caption: Experimental workflow for this compound quantification.

Conclusion

This comparative guide underscores the significant variability of this compound content among different Phellodendron species. Phellodendron chinense stands out as a potent source of this alkaloid. The provided experimental protocols offer a foundation for researchers to accurately quantify this compound, facilitating further investigation into its pharmacological properties and potential therapeutic applications. The clear need for quantitative data on Phellodendron sachalinense highlights an area for future research that could further expand our understanding of the chemical diversity within this important medicinal plant genus.

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity Assessment of Phellodendrine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the analytical specificity of a compound is paramount. This guide provides a comparative assessment of the cross-reactivity of phellodendrine with other structurally similar alkaloids. Due to the limited availability of specific immunoassay data for this compound, this comparison focuses on the analytical specificity achieved through advanced chromatographic techniques, which serve as a benchmark for distinguishing this compound from related compounds.

This compound, a quaternary ammonium alkaloid primarily isolated from the bark of Phellodendron amurense, shares structural similarities with other bioactive alkaloids present in the same plant matrix. These include berberine, palmatine, jatrorrhizine, and magnoflorine. This inherent structural resemblance poses a significant challenge for analytical methods aiming to quantify this compound accurately, as cross-reactivity with these related alkaloids can lead to erroneous results. This guide delves into the analytical methodologies capable of providing the high degree of specificity required for reliable quantification and discusses the signaling pathways of this compound, offering a comprehensive resource for researchers.

Analytical Specificity: A Chromatographic Approach to Cross-Reactivity

In the absence of dedicated immunoassays for this compound, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) have emerged as the gold standards for the accurate determination and differentiation of this compound from its structural analogs. The data presented below, compiled from various studies, highlights the capability of these methods to resolve and individually quantify these closely related alkaloids, thereby demonstrating a high degree of analytical specificity.

Comparative Chromatographic Resolution of this compound and Related Alkaloids

The following table summarizes the retention times of this compound and other major alkaloids from Phellodendron species obtained by different HPLC and UPLC methods, illustrating the successful separation of these compounds.

CompoundMethod 1: RP-HPLC[1]Method 2: UPLC-ESI-Q-TOF MS[2]Method 3: RP-HPLC[3][4][5]Method 4: HPLC-ESI-MS[6]
This compound Present (Retention Time not specified) Not explicitly mentioned Not explicitly mentioned Quantified
BerberinePresent (Retention Time not specified)DetectedQuantifiedQuantified
PalmatinePresent (Retention Time not specified)DetectedQuantifiedQuantified
JatrorrhizinePresent (Retention Time not specified)Not explicitly mentionedQuantifiedQuantified
MagnoflorinePresent (Retention Time not specified)DetectedNot explicitly mentionedQuantified
ObacunoneNot mentionedNot mentionedQuantifiedNot mentioned

Note: Retention times are highly dependent on the specific chromatographic conditions and are therefore not directly comparable across different methods without full experimental details. The table indicates the successful separation and detection of the listed alkaloids.

Experimental Protocols for Alkaloid Separation

The specificity of chromatographic methods is underpinned by meticulous optimization of the experimental conditions. Below are detailed methodologies from published studies that have successfully achieved the simultaneous determination of this compound and other related alkaloids.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1]
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Kromasil C18 (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: An ionic liquid, [BMIm]BF4, was used as a mobile phase additive to improve resolution and peak shape. The exact gradient and composition were optimized to achieve separation.

  • Detection: UV detection at a wavelength optimized for the alkaloids of interest.

  • Key Finding: The use of an ionic liquid in the mobile phase significantly enhanced the separation of this compound, magnoflorine, jatrorrhizine, palmatine, and berberine.[1]

Method 2: Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-ESI-Q-TOF MS)[2]
  • Instrumentation: A UPLC system coupled to a Q-TOF mass spectrometer with an ESI source.

  • Column: C18 column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Separation Time: Under 13 minutes for good resolution of major isoquinoline alkaloids.

  • Detection: Mass spectrometry, characterizing precursor and fragment ions for reliable identification.

  • Validation: The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[2]

Method 3: Simultaneous Determination by RP-HPLC[3][4][5]
  • Instrumentation: HPLC with UV detection.

  • Column: Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: Wavelengths set at 345 nm for jatrorrhizine, palmatine, and berberine, and 210 nm for obacunone.

  • Outcome: The method was proven to be simple, accurate, and repeatable for the simultaneous quantification of these alkaloids.[3][4][5]

Visualizing Analytical Workflows and Signaling Pathways

To further elucidate the processes involved in assessing this compound and its biological activities, the following diagrams, created using the DOT language, illustrate a typical analytical workflow and a key signaling pathway influenced by this compound.

analytical_workflow cluster_extraction Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Phellodendron Bark Sample extraction Solvent Extraction start->extraction filtration Filtration & Purification extraction->filtration hplc HPLC / UPLC Separation filtration->hplc ms Mass Spectrometry Detection hplc->ms quant Quantification ms->quant spec Specificity Assessment quant->spec

Figure 1. A generalized workflow for the chromatographic analysis of alkaloids from a plant matrix.

phellodendrine_signaling This compound This compound MRGPRX2 MRGPRX2/MRGPRB3 This compound->MRGPRX2 Inhibits PLC PLC MRGPRX2->PLC PKC PKC PLC->PKC Ca_release Ca²⁺ Release PLC->Ca_release MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Degranulation Mast Cell Degranulation Ca_release->Degranulation Cytokines Pro-inflammatory Cytokine Release MAPK->Cytokines NFkB->Cytokines

Figure 2. this compound's inhibitory effect on the MRGPRX2-mediated allergic response pathway.

This compound Signaling Pathways

Recent studies have begun to unravel the molecular mechanisms underlying the pharmacological effects of this compound. One notable area of investigation is its role in modulating allergic reactions. This compound has been shown to inhibit mast cell degranulation and the release of pro-inflammatory cytokines.[7][8] This is achieved, in part, by targeting the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells.[7] By inhibiting this receptor, this compound can suppress the downstream activation of Phospholipase C (PLC), leading to reduced intracellular calcium release and attenuation of the Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling pathways.[7] This ultimately results in a diminished allergic response.

Conclusion

While direct cross-reactivity data for this compound in immunoassays remains scarce, the robust specificity demonstrated by modern chromatographic techniques provides a reliable alternative for its accurate quantification and differentiation from other structurally related alkaloids. The detailed experimental protocols and validation data from HPLC and UPLC-MS/MS studies underscore the capability of these methods to overcome the challenges of analyzing complex botanical extracts. Furthermore, a deeper understanding of this compound's interaction with key signaling pathways, such as those involved in allergic responses, opens new avenues for its therapeutic application and underscores the importance of precise analytical tools in advancing pharmacological research. This guide serves as a valuable resource for scientists and researchers, enabling them to select and implement appropriate analytical strategies for the specific and accurate assessment of this compound.

References

Phellodendrine: A Preclinical Contender in Inflammation, Cancer, and Diabetes?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is relentless. Phellodendrine, a bioactive isoquinoline alkaloid derived from the bark of the Phellodendron tree, has emerged as a compound of interest, with a growing body of preclinical evidence suggesting its potential in inflammatory diseases, cancer, and diabetes. This guide provides an objective comparison of the efficacy of this compound and its containing extracts with standard-of-care treatments in relevant preclinical models, supported by available experimental data and detailed methodologies.

While direct head-to-head preclinical studies comparing purified this compound with current gold-standard drugs are still emerging, existing research, often utilizing extracts of Phellodendron amurense (Cortex Phellodendri), provides valuable insights into its therapeutic promise.

Anti-inflammatory Efficacy: Promising Results in a Preclinical Asthma Model

In the context of inflammatory diseases, a key study investigated the efficacy of a Phellodendron amurense cortex (PC) extract, which contains this compound as a major bioactive component, in a murine model of ovalbumin (OVA)-induced allergic asthma. This study provides a valuable comparison against cyclosporine A (CsA), a potent immunosuppressant used in severe, uncontrolled asthma.

Comparative Efficacy Data

The study demonstrated that the PC extract significantly reduced key markers of allergic airway inflammation, with an efficacy comparable to that of cyclosporine A in some parameters.

ParameterControl (OVA-induced)Phellodendron amurense Cortex Extract (200 mg/kg)Cyclosporine A (10 mg/kg)
Total Lung Cells (x10⁶/mL)16.8 ± 1.68.4 ± 0.68.5 ± 2.5
Total BALF Cells (x10⁴/mL)43.0 ± 6.420.0 ± 2.817.0 ± 1.4

BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SEM.[1]

These results indicate that the PC extract, at the tested dose, was effective in reducing the influx of inflammatory cells into the lungs and airways, a hallmark of asthma.[1]

Experimental Protocol: Ovalbumin-Induced Allergic Asthma Model

The experimental workflow for this preclinical asthma model is outlined below.

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase sensitization1 Day 0: Intraperitoneal injection of Ovalbumin (OVA) + Alum sensitization2 Day 14: Booster Intraperitoneal injection of OVA + Alum sensitization1->sensitization2 challenge Days 21-23: Inhalation challenge with 1% OVA sensitization2->challenge treatment Daily oral administration of PC Extract or Cyclosporine A challenge->treatment ahr Day 24: Airway Hyperresponsiveness (AHR) measurement treatment->ahr sampling Collection of Bronchoalveolar Lavage Fluid (BALF), lung tissue, and serum ahr->sampling analysis Analysis of inflammatory cell infiltration and cytokine levels sampling->analysis

Experimental workflow for the OVA-induced asthma model.

Detailed Methodology:

  • Animals: Female BALB/c mice were used.

  • Sensitization: Mice were sensitized by intraperitoneal injections of 20 μg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in 200 μL of saline on days 0 and 14.

  • Challenge: From day 21 to 23, mice were challenged with 1% OVA aerosol for 30 minutes.

  • Treatment: The Phellodendron amurense cortex extract (100 or 200 mg/kg) or cyclosporine A (10 mg/kg) was orally administered to the mice daily from day 21 to 23.

  • Outcome Measures: 24 hours after the last challenge, airway hyperresponsiveness was measured. Subsequently, bronchoalveolar lavage fluid (BALF), lung tissue, and serum were collected for analysis of inflammatory cell counts and cytokine levels.[1]

Signaling Pathways in Inflammation

This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways. Network pharmacology studies have identified several potential targets.[2][3]

G This compound This compound targets PTGS1, PTGS2, HTR1A, PIK3CA This compound->targets Directly acts on pathways cAMP Signaling TNF Signaling Estrogen Signaling targets->pathways Regulates effect Anti-inflammatory Effects pathways->effect Leads to

Proposed anti-inflammatory signaling pathways of this compound.

Anti-Cancer Efficacy: Limited Comparative Preclinical Data

In oncology, preclinical studies have demonstrated the anti-proliferative and pro-apoptotic effects of this compound and Phellodendron extracts in various cancer cell lines.[4] However, there is a notable lack of published studies directly comparing the efficacy of this compound to standard-of-care chemotherapeutic agents in preclinical animal models.

Existing research indicates that Phellodendron amurense extract can inhibit the proliferation of lung and prostate cancer cells through the modulation of Akt and CREB signaling pathways.[1]

Standard-of-Care in Preclinical Cancer Models:

The choice of standard-of-care in preclinical cancer models is highly dependent on the cancer type being investigated. For instance, in models of non-small cell lung cancer, drugs like cisplatin or paclitaxel are often used as positive controls. In prostate cancer models, docetaxel is a common standard-of-care. Future preclinical studies should aim to include such direct comparisons to better contextualize the anti-cancer potential of this compound.

Anti-Diabetic Efficacy: Need for Direct Comparative Studies

Standard-of-Care in Preclinical Diabetes Models:

In the widely used STZ-induced model of type 1 diabetes, insulin is the primary standard-of-care for managing hyperglycemia. For models of type 2 diabetes, oral hypoglycemic agents such as metformin or glibenclamide are typically used as comparators.

Experimental Protocol: Streptozotocin-Induced Diabetes Model

The workflow for inducing diabetes in rodents using streptozotocin is a well-established method.

G acclimatization Acclimatization of Animals fasting Overnight Fasting acclimatization->fasting stz_injection Single Intraperitoneal Injection of Streptozotocin (STZ) fasting->stz_injection glucose_monitoring Blood Glucose Monitoring (e.g., at 72 hours post-injection) stz_injection->glucose_monitoring grouping Grouping of Diabetic Animals (Blood Glucose > 250 mg/dL) glucose_monitoring->grouping treatment Initiation of Treatment with This compound/Extract or Vehicle grouping->treatment endpoints Measurement of Endpoints: Blood Glucose, HbA1c, Body Weight, Histopathology of Pancreas and Kidney treatment->endpoints

References

A Comparative Analysis of the Immunomodulatory Effects of Phellodendrine and Magnoflorine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the immunomodulatory properties of two naturally occurring alkaloids: Phellodendrine and Magnoflorine. Both compounds, found in various medicinal plants, have demonstrated significant potential in modulating the immune system, particularly in the context of inflammation. This document synthesizes experimental data to offer an objective comparison of their performance, outlines detailed experimental methodologies, and visualizes key signaling pathways.

Executive Summary

This compound and Magnoflorine both exhibit immunomodulatory effects, primarily characterized by their anti-inflammatory properties. Experimental evidence indicates that both compounds can suppress the production of pro-inflammatory cytokines and modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Magnoflorine has been more extensively studied, with a larger body of quantitative data available regarding its potent anti-inflammatory effects. In contrast, while this compound is recognized for its immunosuppressive and anti-inflammatory activities, there is a comparative scarcity of detailed quantitative data, such as IC50 values for cytokine inhibition. This guide presents the available data for a comprehensive comparison and highlights areas where further research on this compound is warranted.

Quantitative Data Presentation

The following tables summarize the quantitative data on the immunomodulatory effects of this compound and Magnoflorine based on available in vitro and in vivo studies.

Table 1: Comparative Effects on Pro-inflammatory Cytokine Production

CytokineThis compoundMagnoflorine
TNF-α Reduction observed in C48/80-induced allergic reaction models.[1]Dose-dependent reduction in LPS-induced acute lung injury and in LPS-stimulated RAW264.7 cells.[2]
IL-6 Significant reduction in LPS-stimulated RAW264.7 cells.[3]Dose-dependent decrease in expression in LPS-induced acute lung injury.[2]
IL-1β Slight decrease in LPS-stimulated RAW264.7 cells.[3]Dose-dependent decrease in expression in LPS-induced acute lung injury.[2]
IL-4 Reduction observed in C48/80-induced allergic reaction models.[1]---

Table 2: Effects on Key Inflammatory Signaling Pathways

Signaling PathwayThis compoundMagnoflorine
NF-κB Inhibition of p65 phosphorylation and IκB-α degradation.[1]Suppression of phosphorylated p65 and IκBα levels.[2]
MAPK Inhibition of ERK, JNK, and p38 phosphorylation.[1]Suppression of phosphorylated p38, ERK, and JNK levels.[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to provide a basis for understanding and replicating the presented findings.

This compound: Anti-inflammatory Effect in Macrophages

Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

  • Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture at various concentrations (e.g., 5, 10, 20 µg/mL) for a specified pre-incubation period (e.g., 1 hour) before LPS stimulation.[3]

Cytokine Measurement (ELISA):

  • Sample Collection: After the incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Assay: The concentrations of pro-inflammatory cytokines such as IL-6 and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[3]

Western Blot Analysis for Signaling Proteins:

  • Protein Extraction: Cells are lysed to extract total protein.

  • Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, ERK, JNK, p38) and a loading control (e.g., β-actin).

  • Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used to visualize the protein bands.

Magnoflorine: Anti-inflammatory Effect in an Acute Lung Injury Model

Animal Model:

  • Species: BALB/c mice.

  • Induction of Injury: Acute lung injury (ALI) is induced by intratracheal instillation of LPS.

  • Treatment: Magnoflorine is administered intraperitoneally at different doses (e.g., 25, 50, 100 mg/kg) prior to LPS challenge.

Assessment of Lung Injury:

  • Histopathology: Lung tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological examination of inflammation and tissue damage.

  • Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in lung tissue homogenates.

Cytokine Measurement (qPCR):

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from lung tissues and reverse-transcribed into cDNA.

  • Quantitative Real-Time PCR (qPCR): The mRNA expression levels of TNF-α, IL-1β, and IL-6 are quantified using specific primers and a qPCR system.

Western Blot Analysis:

  • Protein Extraction: Proteins are extracted from lung tissue homogenates.

  • Analysis: The expression levels of total and phosphorylated NF-κB p65, IκBα, p38, ERK, and JNK are determined by Western blotting as described for the in vitro protocol.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and Magnoflorine and a typical experimental workflow for evaluating their anti-inflammatory effects.

Phellodendrine_Magnoflorine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK TAK1->IKK MAPKs MAPKs (ERK, JNK, p38) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB P NFkB NF-κB (p65) IkBa_NFkB->NFkB Release NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->MKKs This compound->IKK Magnoflorine Magnoflorine Magnoflorine->MKKs Magnoflorine->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines Transcription NFkB_nuc->Cytokines Transcription

Caption: this compound and Magnoflorine inhibit inflammatory signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study Cell_Culture 1. Cell Culture (e.g., RAW264.7 macrophages) Pretreatment 2. Pre-treatment (this compound or Magnoflorine) Cell_Culture->Pretreatment Stimulation 3. Stimulation (e.g., LPS) Pretreatment->Stimulation Data_Collection_Vitro 4. Data Collection Stimulation->Data_Collection_Vitro ELISA Cytokine Measurement (ELISA) Data_Collection_Vitro->ELISA Western_Blot_Vitro Protein Analysis (Western Blot) Data_Collection_Vitro->Western_Blot_Vitro Animal_Model 1. Animal Model (e.g., LPS-induced ALI) Treatment 2. Treatment (this compound or Magnoflorine) Animal_Model->Treatment Induction 3. Induction of Inflammation Treatment->Induction Data_Collection_Vivo 4. Data Collection Induction->Data_Collection_Vivo Histology Histological Analysis Data_Collection_Vivo->Histology qPCR Gene Expression Analysis (qPCR) Data_Collection_Vivo->qPCR Western_Blot_Vivo Protein Analysis (Western Blot) Data_Collection_Vivo->Western_Blot_Vivo

Caption: General experimental workflow for evaluating immunomodulatory effects.

Conclusion

Both this compound and Magnoflorine are promising natural compounds with significant immunomodulatory, particularly anti-inflammatory, activities. Magnoflorine is characterized by a more robust body of evidence detailing its dose-dependent inhibition of key pro-inflammatory cytokines and its mechanisms of action involving the NF-κB and MAPK pathways. This compound also demonstrates efficacy in suppressing cellular immune responses and reducing inflammatory mediators, operating through similar signaling cascades.

The primary gap in the current literature is the lack of direct comparative studies and detailed quantitative data for this compound's immunomodulatory effects. Future research should focus on obtaining dose-response data and IC50 values for this compound's impact on a wider range of cytokines and immune cell functions. Such studies will enable a more definitive comparison of the therapeutic potential of these two alkaloids and facilitate their development as novel immunomodulatory agents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phellodendrine
Reactant of Route 2
Phellodendrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.